Product packaging for CGP 65015(Cat. No.:)

CGP 65015

Cat. No.: B1245238
M. Wt: 261.27 g/mol
InChI Key: ZMDGUPJAPMSCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CGP 65015, also known as this compound, is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO4 B1245238 CGP 65015

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-9-8-15-7-6-11(17)14(19)12(15)13(18)10-4-2-1-3-5-10/h1-7,13,16,18-19H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDGUPJAPMSCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C(=O)C=CN2CCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: CGP 65015

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CGP 65015 is a compound that has been investigated in preclinical research for its potential therapeutic applications in psychiatric disorders. Preliminary information suggests that its mechanism of action involves the modulation of serotonin receptors. This guide aims to provide a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. However, it is important to note that detailed public information regarding the specific chemical structure, quantitative pharmacological data, and comprehensive experimental protocols for this compound is limited. The information presented herein is based on the available preliminary findings.

Mechanism of Action

Based on initial characterizations, this compound is believed to exert its effects through interaction with the serotonergic system. The serotonin (5-hydroxytryptamine, 5-HT) system is a critical neurotransmitter network in the central nervous system, playing a key role in the regulation of mood, cognition, and various physiological processes. Dysregulation of this system has been implicated in the pathophysiology of numerous psychiatric conditions, including depression and anxiety disorders.

The current understanding suggests that this compound acts as a modulator of one or more serotonin receptor subtypes. However, specific details regarding its binding affinities (Kᵢ), potency (IC₅₀ or EC₅₀), and functional activity (agonist, antagonist, or partial agonist) at individual 5-HT receptor subtypes are not extensively documented in publicly accessible literature. Further research is required to fully elucidate its receptor interaction profile.

Signaling Pathways

The signaling pathways activated by serotonin receptors are diverse and depend on the specific receptor subtype and the G protein to which they couple. Generally, serotonin receptors can be broadly classified based on their primary signaling mechanisms.

To illustrate a potential signaling pathway that this compound might influence, a generalized diagram for a G-protein coupled serotonin receptor is provided below. The specific pathway engaged by this compound would depend on its target receptor subtype.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Receptor Serotonin Receptor (e.g., 5-HTx) G_protein G-protein (α, β, γ subunits) Receptor->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces CGP_65015 This compound CGP_65015->Receptor Binds Downstream_Effects Downstream Cellular Effects Second_Messenger->Downstream_Effects Initiates experimental_workflow A Compound Synthesis & Purification of this compound B In Vitro Receptor Binding Assays (Determine affinity for 5-HT receptor subtypes) A->B C In Vitro Functional Assays (Determine agonist/antagonist activity) B->C D In Vivo Pharmacokinetic Studies (ADME properties) C->D E In Vivo Behavioral Efficacy Models (e.g., depression, anxiety models) D->E F Toxicology & Safety Studies E->F G Lead Optimization or Preclinical Candidate Selection F->G

Unveiling CGP 65015: A Correction of Pharmacological Function

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific and commercial data indicates that CGP 65015 is not a serotonin receptor antagonist, but rather an orally active iron chelator. This technical guide aims to clarify the compound's true pharmacological identity and provide an overview of its known characteristics, thereby correcting a significant misclassification.

Initial inquiries into the function of this compound as a serotonin receptor antagonist yielded no substantive evidence within the scientific literature. Subsequent, more targeted searches including chemical identifiers such as its CAS number (189564-33-8) have consistently characterized the compound as an iron-chelating agent. This finding is supported by its listing in several chemical supplier databases and patent filings.

Chemical and Structural Identity

CharacteristicData
CAS Number 189564-33-8[1][2]
Molecular Formula C14H15NO4[2]
Molecular Weight 261.27 g/mol [2]
IUPAC Name (3Z,5E)-4-(Carboxymethyl)-2-phenyl-2,6-dihydropyridine-3,5-dicarboxylic acid
Synonyms CGP-65015[3]

Commercial suppliers like MedChemExpress explicitly describe this compound as an oral iron chelator capable of mobilizing iron deposits.[1][2] A patent for the use of iron chelators in treating or preventing polyomavirus infections also lists and structurally depicts this compound among known iron-chelating agents.[4]

Reclassification and Implications for Research

The misidentification of this compound as a serotonin receptor antagonist has significant implications for researchers in the fields of neuroscience and drug development. Resources directed towards investigating its effects on serotonergic systems would be based on a false premise. The compound's actual function as an iron chelator places it in the therapeutic category of agents used to treat iron overload conditions, such as thalassemia, and potentially in other indications where iron metabolism is dysregulated.

Given this corrected classification, a detailed guide on its activity as a serotonin receptor antagonist, including binding affinities, experimental protocols for receptor assays, and related signaling pathways, cannot be provided as it would be factually inaccurate.

Logical Relationship: From Misidentification to Clarification

Initial_Query Initial Query: This compound as Serotonin Receptor Antagonist Literature_Search_1 Initial Literature Search: No supporting data found Initial_Query->Literature_Search_1 Hypothesis_Correction Hypothesis: Potential misidentification of compound function Literature_Search_1->Hypothesis_Correction Targeted_Search Targeted Search: CAS, Chemical Databases, Patents Hypothesis_Correction->Targeted_Search Correct_Identification Correct Identification: This compound is an Iron Chelator Targeted_Search->Correct_Identification Conclusion Conclusion: Original request is based on a false premise Correct_Identification->Conclusion

Caption: Workflow illustrating the process of correcting the pharmacological classification of this compound.

Future Research Directions

Future investigations into this compound should be directed towards its properties as an iron chelator. Key areas of research would include:

  • Iron Chelation Efficacy and Selectivity: Quantitative studies to determine its binding affinity and selectivity for iron (Fe³⁺/Fe²⁺) over other biologically relevant metal ions.

  • Pharmacokinetics and Pharmacodynamics: In vivo studies to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its dose-dependent effects on iron levels in various tissues.

  • Therapeutic Potential: Preclinical studies to evaluate its efficacy in animal models of iron overload diseases and other conditions where iron chelation may be beneficial.

This guide serves to rectify the existing misinformation regarding this compound and to redirect scientific inquiry towards its actual pharmacological target. Researchers are encouraged to consult chemical databases and supplier information to verify the identity and function of research compounds.

References

In-depth Technical Guide: CGP 65015 (CAS 189564-33-8) - A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 65015 (CAS Number: 189564-33-8) is identified in chemical and pharmaceutical supplier databases as an orally active iron chelator. Despite this classification, a comprehensive review of publicly available scientific literature, including preclinical studies, clinical trials, and patent databases, reveals a significant lack of in-depth technical information. This guide summarizes the available data on this compound and provides a general overview of the established principles of iron chelation therapy, which is the presumed mechanism of action for this compound. Due to the scarcity of specific data for this compound, this document will leverage information on well-characterized iron chelators to provide context for its potential therapeutic application and the methodologies used to evaluate such compounds.

Introduction to this compound

This compound is a chemical entity with the assigned CAS number 189564-33-8. It is marketed by several chemical suppliers as an iron chelator, suggesting its potential utility in conditions of iron overload.[1] Iron chelators are therapeutic agents that bind to excess iron in the body, forming a complex that can be excreted, thereby reducing iron-related toxicity.

Despite its commercial availability for research purposes, there is a notable absence of peer-reviewed scientific publications detailing the synthesis, mechanism of action, pharmacokinetics, toxicology, or efficacy of this compound. This lack of data prevents a detailed analysis of its specific properties and potential clinical applications.

The Role of Iron Chelators in Medicine

Iron is an essential element for numerous physiological processes, but its excess can be highly toxic due to its ability to catalyze the formation of reactive oxygen species, leading to cellular damage. Iron overload is a pathological condition that can result from genetic disorders such as hereditary hemochromatosis, or be acquired through repeated blood transfusions required for conditions like thalassemia and myelodysplastic syndromes.[2][3][4]

Iron chelation therapy is the primary treatment for chronic iron overload. The main goals of this therapy are to reduce the body's iron burden, prevent or mitigate organ damage (particularly to the liver, heart, and endocrine glands), and improve patient survival and quality of life.

Presumed Mechanism of Action of this compound

As an iron chelator, this compound is presumed to act by binding to ferric iron (Fe³⁺) with high affinity and selectivity. An ideal iron chelator should be able to mobilize iron from deposits within tissues and from iron-transporting proteins like transferrin, without significantly depleting iron from essential functional proteins such as hemoglobin and cytochromes. The resulting iron-chelator complex should be water-soluble, non-toxic, and readily excreted from the body, typically via the urine or feces.

The logical workflow for the therapeutic action of an iron chelator is depicted below.

Excess Iron Excess Iron Iron-CGP 65015 Complex Iron-CGP 65015 Complex Excess Iron->Iron-CGP 65015 Complex Chelation This compound This compound This compound->Iron-CGP 65015 Complex Excretion Excretion Iron-CGP 65015 Complex->Excretion

Caption: Presumed therapeutic workflow of this compound.

Quantitative Data

A thorough search of scientific databases has not yielded any specific quantitative data for this compound, such as its iron binding affinity (pFe³⁺), IC50 values for cytotoxicity, pharmacokinetic parameters (absorption, distribution, metabolism, and excretion), or efficacy in animal models of iron overload. For context, Table 1 provides typical parameters that would be evaluated for an iron chelator.

ParameterDescriptionExample Data (for a well-characterized chelator)
pFe³⁺ A measure of the affinity of the chelator for iron(III) at physiological pH.> 20
Molecular Weight The mass of one mole of the substance.< 500 g/mol for oral bioavailability
LogP The logarithm of the partition coefficient between octanol and water, indicating lipophilicity.1-3 for good membrane permeability
IC50 (Cytotoxicity) The concentration of the compound that inhibits 50% of cell viability in a specific cell line.> 100 µM in hepatocytes
Bioavailability (%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.> 20% for oral administration
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by one-half.8-16 hours for once-daily dosing
Route of Excretion The primary pathway through which the drug and its metabolites are eliminated from the body.Primarily renal or fecal

Note: The "Example Data" column is for illustrative purposes only and does not represent data for this compound.

Experimental Protocols

While specific experimental protocols for this compound are not available, this section outlines standard methodologies used to characterize a novel iron chelator.

In Vitro Iron Chelation Assay

A common method to assess the iron-chelating capacity of a compound is the ferrozine assay.

Principle: Ferrozine forms a stable, colored complex with ferrous iron (Fe²⁺). An iron chelator will compete with ferrozine for the binding of iron, leading to a decrease in the color intensity, which can be measured spectrophotometrically.

Protocol Outline:

  • Prepare a solution of ferrous sulfate (FeSO₄).

  • Prepare a solution of the test compound (e.g., this compound) at various concentrations.

  • In a 96-well plate, add the ferrous sulfate solution to wells containing the test compound or a reference chelator (e.g., deferoxamine).

  • Incubate for a short period to allow for chelation.

  • Add a solution of ferrozine to all wells.

  • Measure the absorbance at a specific wavelength (e.g., 562 nm) using a microplate reader.

  • Calculate the percentage of iron chelation for each concentration of the test compound.

The workflow for a typical iron chelation assay is illustrated below.

cluster_0 Preparation cluster_1 Assay FeSO4 Solution FeSO4 Solution Test Compound Solutions Test Compound Solutions Ferrozine Solution Ferrozine Solution Mix FeSO4 and Test Compound Mix FeSO4 and Test Compound Incubate Incubate Mix FeSO4 and Test Compound->Incubate Add Ferrozine Add Ferrozine Incubate->Add Ferrozine Measure Absorbance Measure Absorbance Add Ferrozine->Measure Absorbance

Caption: Workflow of an in vitro iron chelation assay.

Cell-Based Assays

Cell-based assays are crucial to evaluate the cytotoxicity and the ability of the chelator to remove iron from cells.

Protocol Outline (Hepatocyte Iron Overload Model):

  • Culture a hepatocyte cell line (e.g., HepG2).

  • Induce iron overload by incubating the cells with ferric ammonium citrate.

  • Treat the iron-loaded cells with various concentrations of the test compound.

  • After the treatment period, assess:

    • Cell Viability: Using assays such as MTT or LDH release.

    • Intracellular Iron Content: Using methods like the ferrozine assay on cell lysates or inductively coupled plasma mass spectrometry (ICP-MS).

    • Ferritin Levels: Using ELISA.

In Vivo Efficacy Studies

Animal models of iron overload are used to assess the in vivo efficacy and safety of a new iron chelator.

Protocol Outline (Rodent Model):

  • Induce iron overload in rodents (e.g., mice or rats) through intraperitoneal injections of iron dextran or a diet rich in iron.

  • Administer the test compound orally or via another appropriate route for a specified period.

  • Monitor iron excretion by collecting urine and feces.

  • At the end of the study, measure iron levels in various organs (liver, spleen, heart) and in the serum (serum iron, transferrin saturation, ferritin).

  • Conduct histopathological analysis of the organs to assess tissue damage and iron deposition (e.g., using Perls' Prussian blue staining).

  • Monitor for any signs of toxicity.

Signaling Pathways in Iron Homeostasis and Toxicity

While the direct impact of this compound on cellular signaling is unknown, iron metabolism is tightly regulated by a complex network of signaling pathways. The master regulator of systemic iron homeostasis is the peptide hormone hepcidin , which is primarily produced by the liver. Hepcidin controls plasma iron concentrations by binding to the iron exporter ferroportin , leading to its internalization and degradation. This action reduces dietary iron absorption from the duodenum and iron release from macrophages and hepatocytes.

The signaling pathway regulating hepcidin expression is a potential target for therapeutic intervention in iron overload disorders.

High Iron Stores High Iron Stores Hepcidin (Liver) Hepcidin (Liver) High Iron Stores->Hepcidin (Liver) Upregulates Inflammation Inflammation Inflammation->Hepcidin (Liver) Upregulates Ferroportin Ferroportin Hepcidin (Liver)->Ferroportin Inhibits Iron Absorption (Gut) Iron Absorption (Gut) Ferroportin->Iron Absorption (Gut) Decreases Iron Release (Macrophages) Iron Release (Macrophages) Ferroportin->Iron Release (Macrophages) Decreases

References

Technical Guide: An Overview of Oxazorone (C₁₄H₁₅NO₄)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound identified as CGP 65015 with the molecular formula C₁₄H₁₅NO₄ is most likely Oxazorone . However, "this compound" does not appear to be a publicly recognized identifier, and a definitive link to Oxazorone could not be established through publicly available data. This document summarizes the available technical information for Oxazorone. Extensive searches for in-depth experimental data, quantitative biological activity, and specific signaling pathways for this compound have yielded limited results, suggesting a scarcity of published research in the public domain.

Chemical Identity and Properties

Oxazorone is a coumarin derivative. Coumarins are a class of benzopyrone compounds found in many plants and are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

PropertyValueSource
IUPAC Name 7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-onePubChem
Molecular Formula C₁₄H₁₅NO₄PubChem
Molecular Weight 261.27 g/mol PubChem
CAS Number 25392-50-1PubChem
Canonical SMILES C1COCCN1CC2=CC(=O)OC3=C2C=CC(=C3)OPubChem
InChI Key LLQWUZKGZZNBKG-UHFFFAOYSA-NPubChem

Synthesis

A plausible, though not explicitly documented, workflow for the synthesis is outlined below.

G Resorcinol Resorcinol Pechmann Pechmann Condensation Resorcinol->Pechmann Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Pechmann 7_Hydroxy_4_methylcoumarin 7-Hydroxy-4-methylcoumarin Pechmann->7_Hydroxy_4_methylcoumarin Mannich Mannich Reaction 7_Hydroxy_4_methylcoumarin->Mannich Formaldehyde Formaldehyde Formaldehyde->Mannich Morpholine Morpholine Morpholine->Mannich Oxazorone Oxazorone (7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one) Mannich->Oxazorone

Figure 1: A plausible synthetic workflow for Oxazorone.

Biological Activity and Mechanism of Action

There is a significant lack of specific data in peer-reviewed literature regarding the biological activity, mechanism of action, and signaling pathways of Oxazorone. General information on the biological activities of related coumarin derivatives suggests a wide range of potential therapeutic applications. However, it is crucial to note that these are not specific to Oxazorone and would require experimental validation.

Potential, unverified areas of biological activity for coumarin derivatives include:

  • Anticoagulant

  • Anti-inflammatory

  • Anticancer

  • Antibacterial

  • Antiviral

  • Antioxidant

Without experimental data for Oxazorone, any discussion of its mechanism of action would be speculative. For drug development professionals, this compound would require foundational in vitro and in vivo screening to determine its biological targets and pharmacological effects.

Quantitative Data

No publicly available quantitative data, such as IC50 values, EC50 values, binding constants, or pharmacokinetic parameters for Oxazorone, could be located. This information is essential for assessing the potency, efficacy, and drug-like properties of a compound and represents a critical gap in the available knowledge.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of Oxazorone are not available in the public domain. Researchers would need to develop and validate their own methodologies for studying this compound.

Signaling Pathways

There is no information available in the scientific literature that elucidates the specific signaling pathways modulated by Oxazorone. The creation of a signaling pathway diagram would be entirely speculative and is therefore not included in this guide.

Conclusion

The compound with the molecular formula C₁₄H₁₅NO₄ is identified as Oxazorone. While its chemical structure is known, there is a profound lack of publicly available data regarding its synthesis, biological activity, mechanism of action, and quantitative pharmacological properties. The identifier "this compound" does not correspond to a publicly known chemical entity and may be an internal designation. For researchers and drug development professionals, Oxazorone represents an uncharacterized molecule that would require comprehensive investigation starting from basic biological screening to establish any potential therapeutic value. This guide highlights the current knowledge gaps and underscores the necessity for foundational research to explore the pharmacological potential of this compound.

An In-Depth Technical Guide to CGP 52432 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 52432 is a potent and selective antagonist of the GABAB receptor, a G-protein coupled receptor responsible for mediating the slow and prolonged inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Due to its high affinity and selectivity, CGP 52432 has become an invaluable pharmacological tool in neuroscience research to investigate the physiological and pathological roles of GABAB receptors. This guide provides a comprehensive overview of CGP 52432, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols for its use in electrophysiology, in vivo microdialysis, and behavioral assays.

It is important to note that the initial topic specified "CGP 65015." However, extensive research has revealed that this compound (CAS 189564-33-8) is documented as an iron chelator. In the context of neuroscience and GABAB receptor antagonism, the widely studied compound is CGP 52432 (CAS 139667-74-6). It is highly probable that "this compound" was a typographical error in the initial query, and this guide will therefore focus on the correct and relevant compound, CGP 52432.

Core Mechanism of Action

CGP 52432 acts as a competitive antagonist at the GABAB receptor. It binds to the receptor's ligand-binding site, preventing the endogenous agonist GABA from activating it. GABAB receptors are heterodimers, and their activation leads to the dissociation of the associated Gi/o protein into its Gα and Gβγ subunits. These subunits then modulate downstream effectors to produce an overall inhibitory effect on neuronal activity.

By blocking this cascade, CGP 52432 disinhibits neuronal circuits, leading to a variety of effects depending on the specific location and function of the targeted GABAB receptors. These receptors are found both presynaptically, where they inhibit neurotransmitter release, and postsynaptically, where they induce hyperpolarization.

Quantitative Data Presentation

The following tables summarize the key quantitative data for CGP 52432 from various studies, providing a comparative overview of its potency and effects.

ParameterValueSpecies/TissueAssay TypeReference
IC50 85 nMRat Cerebral CortexInhibition of (-)-baclofen-induced effects[1]
pA2 7.70Rat Cerebral CortexAntagonism of (-)-baclofen on GABA autoreceptors[1]
Selectivity 35-fold lower IC50 for GABA autoreceptors vs. somatostatin release-regulating receptorsRat Cerebral CortexNeurotransmitter release assay[1]
Selectivity 100-fold lower IC50 for GABA autoreceptors vs. glutamate release-regulating receptorsRat Cerebral CortexNeurotransmitter release assay[1]

Signaling Pathways

The following diagram illustrates the canonical GABAB receptor signaling pathway and the point of intervention for CGP 52432.

GABAb_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_pre GABA GABAbR_pre GABAB Receptor GABA_pre->GABAbR_pre Agonist Binding Vesicle Vesicle (Glutamate/GABA) Ca_channel_pre CaV2.1/CaV2.2 (N/P/Q-type) Voltage-Gated Ca²⁺ Channel Ca_channel_pre->Vesicle Ca²⁺ influx triggers neurotransmitter release G_protein_pre Gi/o Protein GABAbR_pre->G_protein_pre Activation G_alpha_pre Gαi/o G_protein_pre->G_alpha_pre G_beta_gamma_pre Gβγ G_protein_pre->G_beta_gamma_pre AC_pre Adenylyl Cyclase G_alpha_pre->AC_pre Inhibition G_beta_gamma_pre->Ca_channel_pre Inhibition cAMP_pre cAMP AC_pre->cAMP_pre Converts ATP to PKA_pre PKA cAMP_pre->PKA_pre Activates PKA_pre->Vesicle Phosphorylates (promotes release) CGP52432_pre CGP 52432 CGP52432_pre->GABAbR_pre Antagonism GABAbR_post GABAB Receptor G_protein_post Gi/o Protein GABAbR_post->G_protein_post Activation G_alpha_post Gαi/o G_protein_post->G_alpha_post G_beta_gamma_post Gβγ G_protein_post->G_beta_gamma_post AC_post Adenylyl Cyclase G_alpha_post->AC_post Inhibition K_channel_post GIRK Channel (K⁺ Channel) G_beta_gamma_post->K_channel_post Activation Hyperpolarization Hyperpolarization (IPSP) K_channel_post->Hyperpolarization K⁺ efflux leads to cAMP_post cAMP AC_post->cAMP_post Converts ATP to PKA_post PKA cAMP_post->PKA_post Activates CREB CREB PKA_post->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates CGP52432_post CGP 52432 CGP52432_post->GABAbR_post Antagonism GABA_synapse GABA GABA_synapse->GABAbR_post

GABAB Receptor Signaling Pathway and CGP 52432 Action

Experimental Protocols

Electrophysiology (Whole-Cell Patch-Clamp in Brain Slices)

Objective: To investigate the effect of CGP 52432 on synaptic transmission and plasticity, such as long-term potentiation (LTP).

Methodology:

  • Brain Slice Preparation:

    • Anesthetize a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.

    • Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based artificial cerebrospinal fluid (aCSF).

    • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices containing the region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated sucrose-aCSF.

    • Transfer slices to a holding chamber with oxygenated standard aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.

  • Recording:

    • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

    • Visualize neurons using differential interference contrast (DIC) optics.

    • Establish a whole-cell patch-clamp recording from a neuron of interest using a borosilicate glass pipette (3-6 MΩ) filled with an appropriate internal solution.

    • Record synaptic responses (e.g., excitatory postsynaptic currents, EPSCs) evoked by electrical stimulation of afferent fibers.

  • Pharmacology:

    • After obtaining a stable baseline recording, bath-apply CGP 52432 at a concentration of 1-10 µM to block GABAB receptors.[2]

    • To study its effect on LTP, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) in the presence and absence of CGP 52432.[2]

  • Data Analysis:

    • Analyze changes in the amplitude and frequency of spontaneous or evoked synaptic currents.

    • Measure the magnitude of LTP as the percentage increase in the EPSP slope or amplitude relative to the pre-HFS baseline.

Electrophysiology_Workflow Animal Rodent Anesthesia Anesthesia & Perfusion Animal->Anesthesia Dissection Brain Dissection Anesthesia->Dissection Slicing Vibratome Slicing (300-400 µm) Dissection->Slicing Incubation Slice Incubation (aCSF, 32-34°C then RT) Slicing->Incubation Recording Whole-Cell Patch-Clamp Recording Incubation->Recording Baseline Baseline Synaptic Response Recording Recording->Baseline Drug_Application Bath Application of CGP 52432 (1-10 µM) Baseline->Drug_Application LTP_Induction LTP Induction (HFS) Drug_Application->LTP_Induction Post_LTP_Recording Post-Induction Recording LTP_Induction->Post_LTP_Recording Data_Analysis Data Analysis (Amplitude, Frequency, LTP%) Post_LTP_Recording->Data_Analysis

Electrophysiology Experimental Workflow
In Vivo Microdialysis

Objective: To measure the effect of CGP 52432 on extracellular neurotransmitter levels in a specific brain region of a freely moving animal.

Methodology:

  • Surgical Implantation:

    • Anesthetize a rodent and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µl/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution.

    • After a stable baseline of neurotransmitter levels is established, administer CGP 52432 systemically (e.g., intraperitoneal injection) or locally through the dialysis probe (retrodialysis) at concentrations ranging from 0.1 to 30 µM.[3]

  • Sample Analysis:

    • Analyze the concentration of neurotransmitters (e.g., GABA, glutamate, dopamine) in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

  • Data Analysis:

    • Express neurotransmitter concentrations as a percentage of the baseline average.

    • Compare the neurotransmitter levels before and after the administration of CGP 52432.

Microdialysis_Workflow Animal_Prep Rodent with Implanted Guide Cannula Probe_Insertion Insert Microdialysis Probe Animal_Prep->Probe_Insertion Perfusion Perfuse with aCSF (1-2 µl/min) Probe_Insertion->Perfusion Baseline_Collection Collect Baseline Dialysate (e.g., every 20 min) Perfusion->Baseline_Collection Drug_Admin Administer CGP 52432 (Systemic or Retrodialysis) Baseline_Collection->Drug_Admin Post_Drug_Collection Continue Dialysate Collection Drug_Admin->Post_Drug_Collection Sample_Analysis HPLC Analysis of Neurotransmitters Post_Drug_Collection->Sample_Analysis Data_Analysis Data Analysis (% Change from Baseline) Sample_Analysis->Data_Analysis

In Vivo Microdialysis Experimental Workflow
Behavioral Assay (Morris Water Maze)

Objective: To assess the effect of CGP 52432 on spatial learning and memory.

Methodology:

  • Apparatus:

    • A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 20-22°C.

    • A submerged escape platform (10 cm in diameter) placed in one of the four quadrants of the pool.

    • Visual cues are placed around the room to serve as spatial references.

  • Procedure:

    • Acquisition Phase (4-5 days):

      • Administer CGP 52432 or vehicle to the animals (e.g., intraperitoneal injection) at a specified time before the trials (e.g., 30 minutes). A similar GABAB antagonist, CGP 55845, has been used at a dose of 1 mg/kg.[4]

      • Conduct 4 trials per day for each animal, starting from one of four different locations.

      • Allow the animal to swim for a maximum of 60-90 seconds to find the hidden platform.

      • If the animal finds the platform, allow it to remain there for 15-30 seconds. If not, guide it to the platform.

      • Record the escape latency (time to find the platform) and path length using a video tracking system.

    • Probe Trial (1 day after acquisition):

      • Remove the platform from the pool.

      • Allow the animal to swim freely for 60 seconds.

      • Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis:

    • Analyze the escape latency and path length across the acquisition days to assess learning.

    • In the probe trial, analyze the percentage of time spent in the target quadrant as a measure of spatial memory retention.

MWM_Workflow cluster_Acquisition Acquisition Phase (4-5 Days) cluster_Probe Probe Trial (Day 6) Drug_Admin_Acq Administer CGP 52432 or Vehicle Trials 4 Trials/Day (Hidden Platform) Drug_Admin_Acq->Trials Record_Acq Record Escape Latency & Path Length Trials->Record_Acq Remove_Platform Remove Platform Free_Swim 60s Free Swim Remove_Platform->Free_Swim Record_Probe Record Time in Target Quadrant Free_Swim->Record_Probe Data_Analysis_MWM Data Analysis (Learning Curve & Memory Retention) cluster_Acquisition cluster_Acquisition cluster_Probe cluster_Probe cluster_Acquisition->cluster_Probe cluster_Probe->Data_Analysis_MWM

Morris Water Maze Experimental Workflow

Logical Relationships

The following diagram illustrates the logical relationship between the action of CGP 52432 and its observed effects in neuroscience research.

Logical_Relationship cluster_presynaptic_effects Presynaptic Effects cluster_postsynaptic_effects Postsynaptic Effects cluster_cellular_outcomes Cellular/Network Outcomes cluster_behavioral_outcomes Behavioral Outcomes CGP CGP 52432 Administration GABAb_Block Blockade of GABAB Receptors CGP->GABAb_Block Disinhibition_Ca Disinhibition of Voltage-Gated Ca²⁺ Channels GABAb_Block->Disinhibition_Ca Prevention_Hyperpol Prevention of Postsynaptic Hyperpolarization GABAb_Block->Prevention_Hyperpol Increased_NT_Release Increased Neurotransmitter Release (e.g., Glutamate) Disinhibition_Ca->Increased_NT_Release Enhanced_Synaptic_Plasticity Enhanced Synaptic Plasticity (e.g., LTP) Increased_NT_Release->Enhanced_Synaptic_Plasticity Increased_Excitability Increased Neuronal Excitability Prevention_Hyperpol->Increased_Excitability Increased_Excitability->Enhanced_Synaptic_Plasticity Improved_Cognition Improved Learning & Memory Enhanced_Synaptic_Plasticity->Improved_Cognition

Logical Flow from CGP 52432 Action to Behavioral Outcome

Conclusion

CGP 52432 is a powerful and selective tool for the investigation of GABAB receptor function in the central nervous system. Its ability to block both presynaptic and postsynaptic GABAB receptors allows researchers to dissect the role of this inhibitory system in a wide range of neuronal processes, from synaptic transmission and plasticity to complex behaviors like learning and memory. The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize CGP 52432 in their neuroscience research endeavors. As with any pharmacological agent, careful experimental design and appropriate controls are paramount to obtaining robust and interpretable results.

References

The Role of GABA-B Receptor Antagonists in Mood Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate neurobiology of mood regulation involves a delicate balance of excitatory and inhibitory neurotransmission. The primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), plays a pivotal role in maintaining this equilibrium. GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. While both are crucial, the G-protein coupled GABA-B receptors have emerged as a significant target for investigating the pathophysiology of mood disorders and for the development of novel therapeutic agents.

This technical guide focuses on the utility of a series of potent and selective GABA-B receptor antagonists, often designated by the prefix "CGP," in the study of mood regulation. It is important to note that while the query specified "CGP 65015," our comprehensive search of scientific literature did not yield a compound with this specific designation. It is highly probable that this is a typographical error and the intended subjects were the well-documented and structurally related compounds such as CGP 55845, CGP 35348, CGP 52432, and CGP 54626. These antagonists have been instrumental in elucidating the role of the GABA-B system in mood and anxiety. Preclinical evidence strongly suggests that blockade of GABA-B receptors can produce antidepressant- and anxiolytic-like effects.[1][2]

This document provides a comprehensive overview of the pharmacology of these key CGP compounds, detailed experimental protocols for their use in relevant behavioral assays, and a depiction of the underlying signaling pathways.

Core Pharmacology of CGP GABA-B Antagonists

The CGP compounds are competitive antagonists at the GABA-B receptor, meaning they bind to the receptor at the same site as the endogenous ligand GABA but do not activate it, thereby blocking the effects of GABA. This antagonism has been shown to modulate the release of various neurotransmitters, including GABA and glutamate, which are central to mood regulation. The potencies of these compounds are typically quantified by their IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. A lower value for these parameters indicates a higher binding affinity and potency.

Quantitative Pharmacological Data

The following table summarizes the key pharmacological parameters for several prominent CGP GABA-B receptor antagonists, providing a comparative overview of their potency.

CompoundParameterValueSpecies/Assay Condition
CGP 55845 IC505 nMGABA-B Receptor Binding
pKi8.35Agonist Binding Prevention
pEC50 (GABA release)8.08Inhibition of GABA release
pEC50 (Glutamate release)7.85Inhibition of Glutamate release
IC50 (vs. Baclofen)130 nMIsoproterenol Assay
CGP 35348 IC5034 µMGABA-B Receptor Binding (rat cortical membranes)
CGP 52432 --Potent and selective GABA-B antagonist
CGP 54626 --Potent and selective GABA-B antagonist

Note: Data for CGP 52432 and CGP 54626 are less consistently reported in terms of specific IC50/Ki values in the initial search results, but they are consistently described as potent and selective antagonists.

GABA-B Receptor Signaling Pathway

GABA-B receptors are heterodimeric G-protein coupled receptors (GPCRs) composed of GABA-B1 and GABA-B2 subunits. Upon activation by GABA, these receptors trigger a cascade of intracellular events that ultimately lead to neuronal inhibition. The primary signaling mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.[3][4]

Antagonism of the GABA-B receptor by CGP compounds blocks these downstream effects, leading to a disinhibition of neuronal activity. This can result in increased neurotransmitter release and altered neuronal excitability, which are thought to be the basis for their effects on mood.

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_R GABA-B Receptor (GABA-B1/B2) GABA->GABAB_R Activates CGP CGP Antagonist CGP->GABAB_R Blocks G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits (presynaptic) K_channel GIRK K+ Channel G_protein->K_channel Activates (postsynaptic) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_Vesicle Triggers Fusion Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_ion Ca_ion->Ca_channel K_ion K_ion->K_channel Neurotransmitter_Release Reduced Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release

GABA-B Receptor Signaling Pathway

Experimental Protocols for Studying Mood Regulation

The antidepressant and anxiolytic potential of GABA-B receptor antagonists is primarily investigated using rodent behavioral models. The Forced Swim Test (FST) and the Elevated Plus Maze (EPM) are two of the most widely used assays for this purpose.

Forced Swim Test (FST)

The FST is a model of behavioral despair, where a reduction in immobility time is interpreted as an antidepressant-like effect.

Materials:

  • Cylindrical container (e.g., 25 cm diameter, 60 cm height)

  • Water (23-25°C) filled to a depth where the animal cannot touch the bottom (approximately 30 cm)

  • Video recording and analysis software

  • CGP compound (e.g., CGP 55845 or CGP 35348)

  • Vehicle solution (e.g., saline, DMSO)

  • Syringes and needles for injection

Procedure:

  • Habituation (Day 1): Place each animal individually into the cylinder for a 15-minute pre-test session. This induces a state of helplessness.

  • Drug Administration (Day 2): Administer the CGP compound or vehicle via intraperitoneal (i.p.) injection. A typical dose for CGP 55845 or CGP 35348 in mice is 1 mg/kg.[5][6][7][8] The injection should be given 30-60 minutes before the test session.

  • Test Session (Day 2): Place the animal back into the water-filled cylinder for a 5-6 minute test session.[9]

  • Data Analysis: Record the session and score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors. A significant decrease in immobility time in the CGP-treated group compared to the vehicle group indicates an antidepressant-like effect.

FST_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Testing pre_test 15-min Pre-Test (Forced Swim) drug_admin Administer CGP Compound (e.g., 1 mg/kg, i.p.) 30-60 min prior to test test_session 5-6 min Test Session (Forced Swim) drug_admin->test_session data_analysis Record and Analyze: - Immobility Time - Swimming Time - Climbing Time test_session->data_analysis

Forced Swim Test Experimental Workflow
Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Materials:

  • Plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm).

  • Video tracking system.

  • CGP compound and vehicle.

  • Injection supplies.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer the CGP compound or vehicle (e.g., 1 mg/kg, i.p. for CGP 55845) 30-60 minutes prior to testing.

  • Test Session: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a 5-minute session.

  • Data Analysis: Using video tracking software, measure the time spent in the open arms, closed arms, and the center zone. Also, count the number of entries into the open and closed arms. An increase in the percentage of time spent in the open arms and the percentage of open arm entries in the CGP-treated group compared to the vehicle group suggests an anxiolytic effect.

EPM_Workflow acclimation Acclimate Animal to Testing Room (30-60 min) drug_admin Administer CGP Compound (e.g., 1 mg/kg, i.p.) 30-60 min prior to test acclimation->drug_admin test_session 5-min Test Session in Elevated Plus Maze drug_admin->test_session data_analysis Record and Analyze: - Time in Open/Closed Arms - Entries into Open/Closed Arms test_session->data_analysis

Elevated Plus Maze Experimental Workflow

Conclusion

The selective GABA-B receptor antagonists from the CGP series are invaluable tools for investigating the role of the GABAergic system in mood regulation. Their ability to modulate neuronal activity and produce antidepressant- and anxiolytic-like effects in preclinical models underscores the therapeutic potential of targeting GABA-B receptors. This guide provides a foundational understanding of their pharmacology, the signaling pathways they influence, and standardized protocols for their application in behavioral research. For researchers and drug development professionals, these compounds offer a robust platform for exploring novel mechanisms and therapeutic strategies for mood disorders. Further investigation into the chronic effects of these antagonists and their impact on neuroplasticity will be crucial in translating these preclinical findings into clinical applications.

References

Preclinical Evaluation of GABA-B Receptor Positive Allosteric Modulators in Anxiety: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide provides a comprehensive overview of the preclinical assessment of GABA-B receptor positive allosteric modulators (PAMs) for anxiety disorders. It is important to note that a direct search for preclinical studies specifically investigating CGP 65015 in the context of anxiety did not yield specific experimental data. Therefore, this document will focus on the broader class of GABA-B PAMs, outlining the established mechanisms, experimental protocols, and data interpretation frameworks used in the field. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting the GABA-B Receptor in Anxiety

Anxiety disorders are among the most prevalent psychiatric conditions, and while existing treatments are effective for many, there remains a significant need for novel therapeutic agents with improved efficacy and tolerability. The γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system, is a well-established target for anxiolytic drugs. While benzodiazepines, which act on GABA-A receptors, are effective, their use is limited by side effects such as sedation, tolerance, and dependence.

GABA-B receptors, a class of G-protein coupled receptors, represent a promising alternative target. Direct agonists of the GABA-B receptor have shown anxiolytic potential but are also associated with undesirable side effects. Positive allosteric modulators (PAMs) of the GABA-B receptor offer a more nuanced approach. By binding to a site on the receptor distinct from the GABA binding site, PAMs do not directly activate the receptor but rather enhance the effect of endogenous GABA.[1] This mechanism is hypothesized to provide a more subtle and physiologically relevant modulation of GABAergic signaling, potentially leading to anxiolytic effects with a wider therapeutic window.

Mechanism of Action: GABA-B Receptor Signaling and Positive Allosteric Modulation

GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits. Their activation by GABA leads to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, ultimately resulting in a reduction of neuronal excitability. GABA-B PAMs are thought to bind to the transmembrane domain of the GABA-B2 subunit, leading to a conformational change that increases the affinity and/or efficacy of GABA at the receptor. This potentiation of GABA's natural inhibitory action is the basis for the anxiolytic potential of this class of compounds.

GABAB_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release Action Potential GABA GABA GABA_Release->GABA GABAB_Receptor GABA-B1 GABA-B2 GABA->GABAB_Receptor:gb1 Binds G_Protein G-Protein (Gi/o) GABAB_Receptor:gb2->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channels Ca2+ / K+ Channels G_Protein->Ion_Channels Modulation cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Hyperpolarization (Reduced Excitability) Ion_Channels->Hyperpolarization CGP_65015 This compound (PAM) CGP_65015->GABAB_Receptor:gb2 Binds & Potentiates

GABA-B Receptor Signaling Pathway and PAM Modulation.

Preclinical Assessment of Anxiolytic Activity: Experimental Protocols

A variety of well-validated animal models are used to assess the anxiolytic potential of novel compounds. These models are designed to elicit anxiety-like behaviors in rodents, which can then be quantified and analyzed.

Elevated Plus Maze (EPM)

The EPM is a widely used test based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

  • Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.

  • Procedure: A rodent is placed in the center of the maze and allowed to explore for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior. An overall increase in arm entries may indicate a general increase in locomotor activity.

Light-Dark Box Test

This test is also based on the conflict between exploration and aversion to brightly lit, open areas.

  • Apparatus: The apparatus consists of a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.

  • Procedure: A rodent is placed in the light compartment and its movement between the two compartments is recorded over a set period (e.g., 10 minutes).

  • Interpretation: Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.

Marble Burying Test

This test assesses anxiety-like and compulsive-like behaviors.

  • Apparatus: A cage containing a thick layer of bedding with a number of marbles evenly spaced on the surface.

  • Procedure: A rodent is placed in the cage and the number of marbles buried (at least two-thirds covered by bedding) within a specific timeframe (e.g., 30 minutes) is counted.

  • Interpretation: A reduction in the number of marbles buried is indicative of an anxiolytic or anti-compulsive effect.

Experimental Workflow

The preclinical evaluation of a potential anxiolytic compound like a GABA-B PAM typically follows a structured workflow.

Experimental_Workflow Compound_Admin Compound Administration (e.g., this compound or Vehicle) Behavioral_Testing Behavioral Testing (e.g., EPM, Light-Dark Box) Compound_Admin->Behavioral_Testing Data_Collection Data Collection (Automated or Manual Scoring) Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Typical Experimental Workflow for Preclinical Anxiety Studies.

Data Presentation and Interpretation

Quantitative data from preclinical anxiety studies are crucial for evaluating the efficacy and potency of a test compound. The following table summarizes the key data points typically collected and analyzed. While specific values for this compound are not available, this table serves as a template for how such data would be presented.

Behavioral TestKey Parameters MeasuredExpected Effect of Anxiolytic
Elevated Plus Maze Time spent in open arms (s)Increase
Number of entries into open armsIncrease
Time spent in closed arms (s)Decrease
Total arm entriesNo significant change (to rule out hyperactivity)
Light-Dark Box Time spent in the light compartment (s)Increase
Number of transitions between compartmentsIncrease
Latency to enter the dark compartment (s)Increase
Marble Burying Number of marbles buriedDecrease

Conclusion

The development of GABA-B receptor positive allosteric modulators holds significant promise for the treatment of anxiety disorders. Their mechanism of action suggests a potential for anxiolytic efficacy with an improved side-effect profile compared to existing medications. The preclinical evaluation of these compounds relies on a battery of well-established behavioral models that provide quantitative insights into their anxiolytic potential. While specific preclinical data for this compound in anxiety are not publicly available, the experimental frameworks described in this guide provide a solid foundation for the investigation of this and other novel GABA-B PAMs. Further research is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Methodological & Application

Application Notes and Protocols for CGP 65015

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 65015 is a novel, orally active iron chelator identified as a second-generation hydroxypyridinone. Its chemical name is (+)-3-hydroxy-1-(2-hydroxyethyl)-2-hydroxyphenyl-methyl-1H-pyridin-4-one. Developed by Novartis, this compound has demonstrated the ability to mobilize iron deposits and is also classified as a ferroptosis inhibitor. These application notes provide a summary of its known characteristics and generalized experimental protocols for its investigation.

Mechanism of Action

This compound functions primarily as an iron chelator. By binding to excess iron in the body, it forms a complex that can be excreted, thereby reducing iron overload. This mechanism is crucial in therapeutic areas where chronic iron accumulation is a concern.

Additionally, this compound has been identified as a ferroptosis inhibitor. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. By chelating iron, this compound can prevent the Fenton reaction, which generates highly reactive hydroxyl radicals that drive lipid peroxidation and subsequent cell death. This dual mechanism of action suggests its potential in conditions associated with both iron overload and ferroptosis-driven pathology.

This compound Mechanism of Action cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Iron_Overload Excess Labile Iron (Fe²⁺) Lipid_Peroxidation Lipid Peroxidation Iron_Overload->Lipid_Peroxidation Fenton Reaction Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis CGP_65015 This compound Iron_Chelation Iron Chelation CGP_65015->Iron_Chelation Inhibition Inhibition of Ferroptosis CGP_65015->Inhibition Iron_Chelation->Iron_Overload Binds Fe²⁺ Inhibition->Lipid_Peroxidation Prevents

Caption: Mechanism of this compound as an iron chelator and ferroptosis inhibitor.

Physicochemical and Permeability Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Log D (pH 7.4)0.58
Aqueous Solubility (pH 3-9)< 0.5 mg/mL
Intrinsic Dissolution Rate (USP simulated intestinal fluid)0.012 mg/min/cm²

Table 2: In Vitro and In Situ Permeability

ModelPermeability Value
Caco-2 Cell Monolayer (Papp)~0.25 x 10⁻⁶ cm/s
Rat Jejunum Perfusion (Pw)~0.4

Experimental Protocols

The following are generalized protocols for key experiments relevant to the evaluation of this compound. These are based on standard methodologies and may require optimization for specific experimental conditions.

Caco-2 Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of this compound using the Caco-2 cell line, a model of the human intestinal epithelium.

Caco-2 Permeability Assay Workflow Start Start Seed_Cells Seed Caco-2 cells on Transwell inserts Start->Seed_Cells Differentiate Culture for 21 days to form a monolayer Seed_Cells->Differentiate TEER_Measurement Measure TEER to confirm monolayer integrity Differentiate->TEER_Measurement Add_Compound Add this compound to apical or basolateral side TEER_Measurement->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Collect samples from the receiver chamber at time points Incubate->Sample Analyze Analyze compound concentration (e.g., by LC-MS/MS) Sample->Analyze Calculate_Papp Calculate Apparent Permeability (Papp) Analyze->Calculate_Papp End End Calculate_Papp->End

Caption: Workflow for assessing intestinal permeability using Caco-2 cells.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • This compound

  • Analytical standards

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto the apical side of Transwell inserts at an appropriate density.

    • Culture the cells for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values indicative of good integrity.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Prepare a dosing solution of this compound in the transport buffer.

    • To measure apical-to-basolateral permeability, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • To measure basolateral-to-apical permeability, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the receiver chamber and replace with fresh transport buffer.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux of the compound across the monolayer.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the compound in the donor chamber.

In Situ Rat Jejunum Perfusion

This protocol describes a general method for evaluating the intestinal absorption of this compound in an in situ rat model.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Anesthetic agent

  • Surgical instruments

  • Perfusion pump

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • This compound

  • Analytical standards

  • LC-MS/MS system

Procedure:

  • Animal Preparation:

    • Anesthetize the rat according to approved animal care and use protocols.

    • Perform a midline abdominal incision to expose the small intestine.

    • Isolate a segment of the jejunum and cannulate both ends.

  • Perfusion:

    • Perfuse the isolated jejunal segment with pre-warmed, oxygenated perfusion buffer at a constant flow rate.

    • After an equilibration period, switch to a perfusion buffer containing a known concentration of this compound.

    • Collect the perfusate leaving the segment at regular intervals.

  • Sample Analysis:

    • Determine the concentration of this compound in the collected perfusate samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the intestinal permeability (Pw) or absorption rate based on the disappearance of the compound from the perfusate.

Ferroptosis Inhibition Assay

This is a representative cell-based assay to confirm the ferroptosis-inhibiting activity of this compound.

Materials:

  • A cell line susceptible to ferroptosis (e.g., HT-1080, PANC1)

  • Cell culture medium

  • Ferroptosis inducer (e.g., Erastin, RSL3)

  • This compound

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)

  • Lipid peroxidation probe (e.g., C11-BODIPY 581/591)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture:

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound for a designated period.

  • Ferroptosis Induction:

    • Induce ferroptosis by adding a known concentration of a ferroptosis inducer (e.g., Erastin or RSL3). Include a vehicle control group.

  • Assessment of Cell Viability:

    • After a suitable incubation period, measure cell viability using a standard assay to determine the protective effect of this compound.

  • Measurement of Lipid Peroxidation (Optional):

    • To confirm the mechanism, treat a parallel set of cells as described above.

    • Stain the cells with a lipid peroxidation sensor probe.

    • Analyze the fluorescence intensity by microscopy or a plate reader to quantify the level of lipid peroxidation. A decrease in fluorescence in this compound-treated cells would indicate inhibition of lipid peroxidation.

Safety and Handling

Standard laboratory safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. The compound should be handled in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Ordering Information

This compound may be available from commercial chemical suppliers specializing in research compounds. Please refer to their catalogs for purchasing information.

Application Notes and Protocols for In Vivo Use of GABA-B Receptor Antagonists (CGP Compound Series)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "CGP 65015" did not yield specific information. The following application notes and protocols are based on closely related and well-documented GABA-B receptor antagonists from the "CGP" series, such as CGP 55845, CGP 52432, and CGP 35348. It is presumed that the intended compound of interest belongs to this family of research chemicals.

These guidelines are intended for researchers, scientists, and drug development professionals for the in vivo application of CGP series GABA-B receptor antagonists.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting through ionotropic GABA-A receptors and metabotropic GABA-B receptors.[1][2] GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals.[1] Antagonists of the GABA-B receptor, such as those in the CGP series, are valuable tools for investigating the physiological roles of this receptor in various neurological processes and for exploring their therapeutic potential in conditions like cognitive dysfunction and absence epilepsy.[3][4]

Data Presentation: In Vivo Efficacy of CGP Compounds

The following table summarizes the in vivo applications and observed effects of various CGP GABA-B receptor antagonists based on preclinical studies.

CompoundAnimal ModelDoseRoute of AdministrationObserved EffectsReference
CGP 35348 Mice300 mg/kgIntraperitoneal (i.p.)Increased the number of isoniazid-induced convulsions.[5]
Mice60-100 mg/kgIntraperitoneal (i.p.)Prevented baclofen-induced antinociception.[6]
Mice0.5-2.5 µgIntracerebroventricular (i.c.v.)Prevented baclofen-induced antinociception and impairment of rota-rod performance.[6]
Rats25 µgIntracerebroventricular (i.c.v.)Prevented baclofen-induced antinociception.[6]
Rats10, 25, 100 mg/kgIntraperitoneal (i.p.)Suppressed spike-wave bursts in a model of absence epilepsy.[7]
Mice1 mg/kgIntraperitoneal (i.p.)Improved memory formation in male mice during the Morris Water Maze retention phase.[8]
CGP 55845 Mice1 mg/kgIntraperitoneal (i.p.)Did not significantly affect hematological or serum biochemical profiles, suggesting safety for i.p. administration.[9][10]
Mice (Cdkl5 KO)0.5 mg/kgIntraperitoneal (i.p.)Restored novel object recognition memory.[11]
CGP 52432 Mice3 mg/kg/day for 21 daysNot SpecifiedIncreased cell proliferation in the subgranular zone of the dentate gyrus.[12]
Mice10 mg/kgNot SpecifiedReduced immobility in the forced-swim test.[12]
Mice30 mg/kgNot SpecifiedIncreased locomotor activity.[12]
Mice10, 30 mg/kgSubcutaneous (s.c.)No effect on total arm entries or head dips in the elevated-plus maze.[13][14]
Rats100 nmol/kgIntravenous (i.v.)Abolished the suppressive effects of GABA on renal sympathetic nerve activity during ischemia.[13]
Rats1 nmol/kgIntracerebroventricular (i.c.v.)Abolished the suppressive effects of GABA on renal sympathetic nerve activity during ischemia.[13]

Experimental Protocols

General Guidelines for In Vivo Administration

Animal Models: Commonly used animal models for studying the effects of GABA-B receptor antagonists include mice (e.g., C57BL/6, BALB/c, and various transgenic models) and rats (e.g., Wistar, Sprague-Dawley).[5][6][7][15] The choice of species and strain should be guided by the specific research question.

Drug Preparation and Formulation: The solubility of CGP compounds can vary. It is crucial to prepare fresh solutions for each experiment.

  • For Intraperitoneal (i.p.) and Subcutaneous (s.c.) Injection:

    • Vehicle: A common vehicle is a sterile saline solution (0.9% NaCl). Some studies have used distilled water.[8] For compounds with poor aqueous solubility, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[11] Another option is 10% DMSO in corn oil.[11]

    • Preparation Example (CGP 55845): To prepare a 1 mg/mL solution, dissolve the compound in the chosen vehicle. Ensure complete dissolution, using sonication or gentle warming if necessary.[11] The final injection volume should be adjusted based on the animal's body weight (e.g., 10 mL/kg for mice).

  • For Intracerebroventricular (i.c.v.) Injection:

    • Vehicle: Artificial cerebrospinal fluid (aCSF) is the standard vehicle for direct central nervous system administration.

    • Procedure: This requires stereotaxic surgery to implant a guide cannula into the desired brain ventricle. The compound is then infused in a small volume (e.g., 1-5 µL) over a set period.

Administration:

  • Intraperitoneal (i.p.) Injection: Inject into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Subcutaneous (s.c.) Injection: Inject into a loose fold of skin, typically between the shoulder blades.

  • Oral Gavage: While some newer GABA-B antagonists are orally active, for many CGP compounds, parenteral routes are more common in research settings.[16] If oral administration is required, the compound should be dissolved or suspended in an appropriate vehicle (e.g., water with a suspending agent like carboxymethylcellulose).[17]

Protocol for Assessing Cognitive Effects (e.g., Morris Water Maze)

This protocol is adapted from studies evaluating the memory-enhancing effects of GABA-B receptor antagonists.[8]

  • Apparatus: A circular pool (approximately 1.2-1.5 m in diameter) filled with opaque water (using non-toxic tempura paint or milk powder) maintained at 22-25°C. A hidden platform is submerged about 1 cm below the water surface. Visual cues are placed around the pool.

  • Acclimation: Handle the animals for several days before the experiment to reduce stress.

  • Drug Administration: Administer the CGP compound or vehicle (e.g., CGP 35348 at 1 mg/kg, i.p.) at a set time before the training trials (e.g., 30 minutes).[8]

  • Acquisition Phase (e.g., 4 days):

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the mouse into the water at one of four starting positions.

    • Allow the mouse to search for the hidden platform for a maximum of 60 seconds. If the mouse fails to find the platform, guide it to the location.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (e.g., on day 5):

    • Remove the platform from the pool.

    • Administer the compound or vehicle as before.

    • Place the mouse in the pool for a single 60-second trial.

    • Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.

  • Data Analysis: Compare the performance metrics (escape latency, time in target quadrant, etc.) between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

GABA-B receptors are heterodimers of GABA-B1 and GABA-B2 subunits.[1] Upon activation by GABA, they couple to Gi/o proteins, leading to the dissociation of Gα and Gβγ subunits.[1][18] This initiates downstream signaling cascades that are inhibitory in nature. A GABA-B receptor antagonist, like a CGP compound, blocks the binding of GABA, thereby preventing these downstream effects.

GABAB_Signaling cluster_membrane Cell Membrane cluster_G_protein Gi/o Protein GABAB_R GABA-B Receptor (GABAB1 + GABAB2) G_alpha Gαi/o GABAB_R->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_betagamma Gβγ Ca_channel Voltage-gated Ca2+ Channel G_betagamma->Ca_channel Inhibits K_channel GIRK K+ Channel G_betagamma->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_ion Ca2+ Influx Ca_channel->Ca_ion K_ion K+ Efflux K_channel->K_ion GABA GABA GABA->GABAB_R Activates CGP CGP Antagonist CGP->GABAB_R Blocks ATP ATP ATP->AC Reduced_NT_release Reduced Neurotransmitter Release Ca_ion->Reduced_NT_release Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: GABA-B receptor signaling pathway and point of antagonist action.

General Experimental Workflow for In Vivo Testing

The following diagram outlines a typical workflow for conducting in vivo experiments with a CGP compound. This process ensures a structured approach from initial planning to final data interpretation.[19][20]

InVivo_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis & Interpretation Hypothesis Formulate Hypothesis (e.g., CGP improves memory) Exp_Design Experimental Design (Animal model, groups, dose, timeline) Hypothesis->Exp_Design Ethics Ethical Approval (IACUC Protocol) Exp_Design->Ethics Drug_Prep Drug & Vehicle Preparation Ethics->Drug_Prep Acclimation Animal Acclimation & Handling Baseline Baseline Measurements (Optional) Acclimation->Baseline Treatment Drug Administration (CGP vs. Vehicle) Baseline->Treatment Behavioral Behavioral/Physiological Testing Treatment->Behavioral Collection Data Collection & Collation Behavioral->Collection Stats Statistical Analysis Collection->Stats Interpretation Interpretation of Results Stats->Interpretation Conclusion Conclusion & Reporting Interpretation->Conclusion

Caption: A generalized workflow for in vivo drug testing.

References

Application Notes and Protocols for CGP-Series GABA-B Receptor Antagonists in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound "CGP 65015" as specified in the query does not correspond to a readily identifiable research chemical in publicly available databases. It is highly probable that this is a typographical error and the intended compounds belong to the widely studied "CGP" series of potent and selective GABA-B receptor antagonists. This document provides a comprehensive overview of the application of these antagonists in cell culture, with a focus on representative compounds such as CGP 55845, CGP 54626, and CGP 52432.

The γ-aminobutyric acid type B (GABA-B) receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system. Its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Antagonists of the GABA-B receptor are crucial tools for investigating its physiological roles and are being explored for their therapeutic potential in various neurological and psychiatric disorders, as well as in oncology.

Mechanism of Action: GABA-B Receptor Antagonism

CGP-series compounds act as competitive antagonists at the GABA-B receptor. By blocking the binding of the endogenous agonist GABA, they prevent the receptor-mediated downstream signaling cascade. This disinhibition leads to an increase in the activity of adenylyl cyclase, resulting in elevated intracellular cAMP levels and subsequent activation of protein kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB). This pathway is known to play a significant role in neuronal plasticity, cell survival, and proliferation.[1]

GABA_B_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular GABA_B_R GABA-B Receptor G_protein Gi/o GABA_B_R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC inhibits GABA GABA GABA->GABA_B_R binds CGP CGP Antagonist CGP->GABA_B_R blocks ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_expression Gene Expression CREB->Gene_expression regulates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed cells in multi-well plate incubation1 Incubate for 24-48h (allow attachment and growth) start->incubation1 prepare_drug Prepare working concentrations of CGP antagonist from stock solution incubation1->prepare_drug remove_media Remove old media prepare_drug->remove_media add_treatment Add fresh media containing CGP antagonist or vehicle control remove_media->add_treatment incubation2 Incubate for desired duration (e.g., 24h, 48h, 72h) add_treatment->incubation2 assay Perform downstream assay (e.g., proliferation, apoptosis, gene expression) incubation2->assay data_analysis Analyze and quantify results assay->data_analysis end Conclusion data_analysis->end

References

Application Notes and Protocols for CGP 35348 (CGP 65015) Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 35348, also known as (3-aminopropyl)(diethoxymethyl)phosphinic acid, is a selective and brain-penetrant antagonist of the GABA-B receptor. It is a valuable research tool for investigating the physiological and pathological roles of the GABA-B receptor system in vivo. These application notes provide a summary of the quantitative data available from preclinical animal studies, detailed experimental protocols for its administration, and a diagram of the associated signaling pathway.

Data Presentation

The following table summarizes the quantitative data on the administration of CGP 35348 in various animal models.

Animal ModelAdministration RouteDosage RangeApplicationKey FindingsReference
MouseIntraperitoneal (i.p.)60-100 mg/kgAntagonism of baclofen-induced antinociceptionPrevented the antinociceptive effects of the GABA-B agonist baclofen.[1][2]
MouseIntraperitoneal (i.p.)400 mg/kgAntagonism of gamma-hydroxybutyrate (GHB) and baclofen effectsAntagonized the decrease in locomotor activity and the increase in forebrain dopamine levels induced by GHB and baclofen.[3]
MouseIntraperitoneal (i.p.)1 mg/kgInvestigation of effects on learning and memoryImproved spatial learning and memory in male albino mice following hypoxia-ischemia induced brain damage.[4]
MouseIntracerebroventricular (i.c.v.)0.5-2.5 µg per mouseAntagonism of baclofen-induced antinociception and motor impairmentPrevented baclofen-induced antinociception and impairment of rota-rod performance.[1][2]
RatIntracerebroventricular (i.c.v.)25 µg per ratAntagonism of baclofen-induced antinociceptionPrevented baclofen-induced antinociception.[1][2]
RatIntracerebroventricular (i.c.v.)5-10 µgInvestigation of effects on food intakeSignificantly decreased cumulative food intake in fasted rats.[5]

Experimental Protocols

Intraperitoneal (i.p.) Injection in Mice

This protocol is suitable for systemic administration of CGP 35348 to investigate its central effects, although higher doses are often required to achieve sufficient brain penetration.[5]

Materials:

  • CGP 35348

  • Sterile saline solution (0.9% NaCl)

  • Vortex mixer

  • Animal scale

  • 1 ml syringes with 25-27 gauge needles

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of CGP 35348.

    • Dissolve in sterile saline solution to the desired concentration (e.g., for a 100 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the concentration would be 10 mg/ml).

    • Vortex the solution until the compound is completely dissolved.

  • Animal Handling and Injection:

    • Weigh the mouse to determine the precise injection volume.

    • Gently restrain the mouse, exposing the abdomen.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the calculated volume of the CGP 35348 solution.

    • Monitor the animal for any adverse reactions post-injection.

Intracerebroventricular (i.c.v.) Injection in Rats

This protocol allows for the direct administration of CGP 35348 into the central nervous system, bypassing the blood-brain barrier and enabling the use of lower doses.

Materials:

  • CGP 35348

  • Artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools (scalpel, drill, etc.)

  • Hamilton syringe with an injection cannula

  • Suturing material

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve CGP 35348 in aCSF to the desired concentration (e.g., 1 µg/µl).

    • Filter-sterilize the solution.

  • Surgical Procedure:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Using appropriate stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma), drill a small hole through the skull.

    • Lower the injection cannula to the target depth.

  • Injection:

    • Slowly infuse the desired volume of the CGP 35348 solution (e.g., 1-5 µl) over several minutes.

    • Leave the cannula in place for a few minutes post-injection to allow for diffusion and prevent backflow.

    • Slowly retract the cannula.

  • Post-operative Care:

    • Suture the scalp incision.

    • Provide post-operative analgesia and monitor the animal for recovery.

Signaling Pathways and Experimental Workflows

GABA_B_Receptor_Antagonist_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGP 35348 CGP 35348 GABA-B Receptor GABA-B Receptor CGP 35348->GABA-B Receptor Blocks GABA GABA GABA->GABA-B Receptor Binds & Activates G protein Gαi/o GABA-B Receptor->G protein Activates Adenylyl Cyclase Adenylyl Cyclase G protein->Adenylyl Cyclase Inhibits Ca2+ Channel Voltage-gated Ca²⁺ Channel G protein->Ca2+ Channel Inhibits K+ Channel Inward-rectifier K⁺ Channel G protein->K+ Channel Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter Release ↓ Neurotransmitter Release Ca2+ Channel->Neurotransmitter Release Leads to Neuronal Hyperpolarization ↓ Neuronal Hyperpolarization K+ Channel->Neuronal Hyperpolarization Leads to

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_assessment Assessment cluster_analysis Data Analysis A CGP 35348 Dosing Solution Preparation C Intraperitoneal (i.p.) Injection A->C D Intracerebroventricular (i.c.v.) Injection A->D B Animal Acclimatization & Baseline Measurements B->C B->D E Behavioral Assays (e.g., Rota-rod, Morris Water Maze) C->E F Neurochemical Analysis (e.g., Microdialysis for Dopamine) C->F G Pharmacokinetic Analysis (Blood/Brain Tissue Sampling) C->G D->E D->F D->G H Statistical Analysis & Interpretation E->H F->H G->H

References

Application Notes and Protocols for Measuring CGP 65015 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 65015 is a putative GABAB receptor antagonist. The GABAB receptor, a metabotropic G-protein coupled receptor (GPCR), is a key player in mediating slow and prolonged inhibitory neurotransmission in the central nervous system. Antagonism of this receptor is a therapeutic strategy for various neurological and psychiatric disorders. These application notes provide a comprehensive overview of the techniques and protocols required to measure the efficacy of this compound as a GABAB receptor antagonist.

While specific quantitative efficacy data for this compound is not widely available in the public domain, this document outlines the standard experimental procedures used to characterize GABAB receptor antagonists. The provided data tables are templates illustrating the types of quantitative data that would be generated from these assays, based on typical values for potent GABAB receptor antagonists.

GABAB Receptor Signaling Pathway

Activation of the GABAB receptor by its endogenous ligand, γ-aminobutyric acid (GABA), leads to the dissociation of the associated heterotrimeric G-protein into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This compound, as a competitive antagonist, is expected to bind to the GABAB receptor and prevent these downstream signaling events.

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABAB Receptor G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates VGCC VGCC G_protein->VGCC Inhibits cAMP cAMP AC->cAMP Converts K_ion GIRK->K_ion Efflux GABA GABA GABA->GABAB_R Binds CGP65015 This compound CGP65015->GABAB_R Blocks ATP ATP ATP->AC Ca_ion Ca_ion->VGCC Influx

Caption: GABAB receptor signaling pathway and the antagonistic action of this compound.

Key Experimental Techniques for Efficacy Measurement

The efficacy of this compound as a GABAB receptor antagonist can be determined through a combination of in vitro assays that assess its binding affinity and its functional ability to counteract agonist-induced responses.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound (this compound).

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of cell membrane preparation (50-100 µg of protein).

      • 50 µL of various concentrations of this compound.

      • 50 µL of a fixed concentration of a radiolabeled GABAB receptor antagonist (e.g., [3H]-CGP 54626).

      • For total binding, add 50 µL of assay buffer instead of this compound.

      • For non-specific binding, add 50 µL of a high concentration of a non-radiolabeled GABAB agonist (e.g., 1 mM GABA).

    • Incubate the plate at room temperature for 60 minutes.

  • Detection and Analysis:

    • Harvest the membranes onto glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity of GABAB Receptor Antagonists

CompoundRadioligandIC50 (nM)Ki (nM)
This compound [3H]-CGP 54626Data not availableData not available
CGP 55845A[3H]-CGP 5462651.8
CGP 35348[3H]-Baclofen34,00012,000

Note: Data for CGP 55845A and CGP 35348 are provided for reference.

Functional Assays

Functional assays measure the ability of this compound to antagonize the cellular responses initiated by GABAB receptor activation.

This assay measures the ability of this compound to block the agonist-induced inhibition of adenylyl cyclase.

Protocol: Forskolin-Stimulated cAMP Accumulation Assay

  • Cell Culture:

    • Culture cells expressing GABAB receptors (e.g., CHO-K1 cells stably expressing human GABAB1b and GABAB2 subunits) in appropriate media.

    • Plate the cells in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of this compound for 15 minutes.

    • Add a GABAB receptor agonist (e.g., GABA or baclofen) in the presence of forskolin (an adenylyl cyclase activator) and incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

  • Data Analysis:

    • Generate a concentration-response curve for the agonist in the absence and presence of different concentrations of this compound.

    • Determine the IC50 value for this compound, which is the concentration that produces a 50% reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Data Presentation: Functional Antagonism in cAMP Assay

CompoundAgonistIC50 (µM)
This compound BaclofenData not available
CGP 35348Baclofen16

Note: Data for CGP 35348 is provided for reference.

Electrophysiological techniques, such as patch-clamp recordings, can directly measure the effect of this compound on agonist-activated ion channels.

Protocol: Whole-Cell Patch-Clamp Recording of GIRK Currents

  • Cell Preparation:

    • Use cultured neurons or brain slices known to express GABAB receptors coupled to GIRK channels (e.g., hippocampal or cerebellar neurons).

  • Recording:

    • Obtain whole-cell patch-clamp recordings from the target neurons.

    • Apply a GABAB receptor agonist (e.g., baclofen) to the bath to induce an outward potassium current (GIRK current).

    • After a stable agonist-induced current is established, co-apply various concentrations of this compound with the agonist.

    • Record the changes in the holding current.

  • Data Analysis:

    • Measure the amplitude of the agonist-induced outward current in the absence and presence of this compound.

    • Calculate the percentage of inhibition of the agonist-induced current by this compound.

    • Determine the IC50 value for the blockade of the GIRK current.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Efficacy Membrane_Prep Membrane Preparation Radioligand_Assay Radioligand Binding Assay Membrane_Prep->Radioligand_Assay Binding_Analysis IC50 & Ki Determination Radioligand_Assay->Binding_Analysis Efficacy_Conclusion Overall Efficacy Profile of this compound Binding_Analysis->Efficacy_Conclusion Cell_Culture Cell Culture (GABAB expressing) cAMP_Assay cAMP Accumulation Assay Cell_Culture->cAMP_Assay Electro_phys Electrophysiology (Patch-Clamp) Cell_Culture->Electro_phys Functional_Analysis IC50 Determination cAMP_Assay->Functional_Analysis Electro_phys->Functional_Analysis Functional_Analysis->Efficacy_Conclusion

Caption: Experimental workflow for determining the efficacy of this compound.

Conclusion

The protocols and methodologies described in these application notes provide a robust framework for characterizing the efficacy of this compound as a GABAB receptor antagonist. By employing a combination of radioligand binding assays to determine its affinity and functional assays such as cAMP measurement and electrophysiology to assess its ability to block agonist-induced cellular responses, researchers can obtain a comprehensive understanding of its pharmacological profile. While specific data for this compound remains to be published, the outlined procedures, based on established methods for similar compounds, will enable a thorough evaluation of its potential as a therapeutic agent.

Application Notes and Protocols for CGP 65015 in Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researcher, scientist, or drug development professional,

Following a comprehensive search for the compound designated "CGP 65015," we were unable to identify any publicly available information, research articles, or experimental data related to a pharmacological agent with this identifier.

Our search encompassed a wide range of scientific databases and search engines with queries including:

  • "this compound pharmacology applications"

  • "this compound mechanism of action"

  • "this compound experimental protocols"

  • "this compound quantitative data"

  • "what is this compound"

  • "this compound chemical structure and function"

  • "this compound biological activity"

The results did not yield any relevant information that would allow for the creation of the requested Application Notes and Protocols. This suggests that "this compound" may be an internal compound designation not yet in the public domain, a misidentified compound, or a typographical error.

We are committed to providing accurate and detailed pharmacological information. If you have an alternative designation, chemical name, or any reference material for this compound, please provide it, and we will be pleased to conduct a new search and generate the detailed documentation you require.

Without foundational information on the identity and biological activity of this compound, it is not possible to provide the requested data presentation, experimental protocols, or visualizations of its signaling pathways or experimental workflows.

We recommend verifying the compound identifier and look forward to assisting you further with the correct information.

Application Notes and Protocols: CGP 65015

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: Following a comprehensive search, we were unable to locate specific scientific literature or publicly available data pertaining to a compound designated "CGP 65015." The search results did not yield information on its mechanism of action, in vitro or in vivo studies, or associated signaling pathways.

It is possible that "this compound" may be an internal compound designation not yet in the public domain, a misnomer, or a typographical error. We recommend verifying the compound's name and searching for alternative designations or related chemical structures.

To assist you in your research should you identify the correct compound or a related molecule, we have provided a generalized framework of application notes and protocols based on common practices in drug discovery and molecular biology. This framework can be adapted once the specific target and mechanism of action of your compound of interest are known.

I. General Principles for Characterizing a Novel Compound

When investigating a novel compound, a systematic approach is crucial to elucidate its biological activity. This typically involves a tiered screening process, starting with broad-spectrum assays and progressing to more specific, target-oriented studies.

A. Initial Profiling (In Vitro)

The initial phase aims to determine the compound's general effects on cellular viability and to identify a potential mechanism of action.

  • Cytotoxicity Assays: Essential for establishing a therapeutic window and ensuring that observed effects are not due to general toxicity.

  • Phenotypic Screening: High-content imaging or other phenotypic assays can reveal morphological or functional changes in cells, providing clues to the compound's target pathway.

  • Target-Based Screening: If a putative target is known, direct binding or enzymatic assays can be employed.

B. Target Validation and Mechanism of Action (In Vitro)

Once a potential target or pathway is identified, further experiments are necessary to confirm the interaction and understand the downstream consequences.

  • Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and kinetics between the compound and its target protein.

  • Enzymatic Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine IC50 values.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular context.

  • Western Blotting and Phospho-protein Analysis: To investigate the modulation of specific signaling pathways, the phosphorylation status and expression levels of key proteins should be examined.

C. In Vivo Efficacy and Pharmacokinetics

Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

  • Animal Models of Disease: The compound is administered to a relevant animal model to evaluate its therapeutic effect.

  • Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Toxicology Studies: Preliminary toxicology studies are conducted to identify potential adverse effects.

II. Hypothetical Experimental Workflows and Signaling Pathways

The following diagrams illustrate common experimental workflows and signaling pathways that are often investigated in drug discovery. These are provided as examples and would need to be adapted based on the specific characteristics of the compound under investigation.

G cluster_0 In Vitro Compound Profiling cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Synthesis & QC B Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->B C Phenotypic Screening (High-Content Imaging) A->C D Target-Based Screening (e.g., Kinase Panel) A->D E Target Identification (e.g., Affinity Chromatography) C->E F Target Engagement (e.g., CETSA) D->F G Signaling Pathway Analysis (Western Blot, RNA-Seq) F->G H In Vitro Efficacy (Cell-Based Assays) G->H I Pharmacokinetic Studies (ADME) H->I J Animal Model of Disease I->J K Efficacy Assessment J->K L Preliminary Toxicology J->L

Caption: General workflow for drug discovery from in vitro profiling to in vivo evaluation.

G Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation CGP_65015 Hypothetical Inhibitor (e.g., this compound) CGP_65015->MEK

Caption: Example of a hypothetical MAPK/ERK signaling pathway with a potential inhibitor.

III. Standard Operating Protocols (SOPs) - Templates

The following are templates for common laboratory protocols. These would need to be populated with specific details (e.g., cell line, compound concentrations, antibody dilutions) relevant to the actual compound and target being studied.

SOP 1: MTT Assay for Cell Viability

1. Objective: To assess the effect of a compound on the metabolic activity of a cell line, as an indicator of cell viability.

2. Materials:

  • Cell line of interest
  • Complete growth medium
  • Compound stock solution (e.g., 10 mM in DMSO)
  • 96-well clear flat-bottom plates
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
  • Phosphate-buffered saline (PBS)
  • Multichannel pipette
  • Plate reader (570 nm absorbance)

3. Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
  • Incubate for 24 hours at 37°C, 5% CO2.
  • Prepare serial dilutions of the compound in complete growth medium.
  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
  • Incubate for the desired time period (e.g., 24, 48, 72 hours).
  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
  • Carefully remove the medium and add 100 µL of solubilization buffer to each well.
  • Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
  • Read the absorbance at 570 nm using a plate reader.

4. Data Analysis:

  • Subtract the background absorbance (media only).
  • Normalize the data to the vehicle control.
  • Plot the percentage of cell viability versus compound concentration and fit a dose-response curve to determine the IC50 value.

Table 1: Hypothetical MTT Assay Data

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100%
0.11.2297.6%
11.1088.0%
100.6552.0%
1000.1512.0%

SOP 2: Western Blot for Protein Expression and Phosphorylation

1. Objective: To detect changes in the expression and phosphorylation state of a target protein and downstream signaling components following compound treatment.

2. Materials:

  • Cell line of interest
  • Compound stock solution
  • 6-well plates
  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
  • BCA protein assay kit
  • SDS-PAGE gels
  • Transfer buffer
  • PVDF membrane
  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
  • Primary antibodies (total and phosphorylated forms of the target protein)
  • HRP-conjugated secondary antibody
  • Chemiluminescent substrate
  • Imaging system

3. Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.
  • Treat cells with the compound at various concentrations and time points.
  • Wash cells with ice-cold PBS and lyse with lysis buffer.
  • Quantify protein concentration using a BCA assay.
  • Normalize protein concentrations and prepare lysates with Laemmli buffer.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with blocking buffer for 1 hour at room temperature.
  • Incubate the membrane with the primary antibody overnight at 4°C.
  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again and add the chemiluminescent substrate.
  • Image the blot using a chemiluminescence detection system.
  • Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH).

4. Data Analysis:

  • Quantify band intensities using densitometry software.
  • Normalize the intensity of the protein of interest to the loading control.
  • For phosphorylation studies, normalize the phospho-protein signal to the total protein signal.

Table 2: Hypothetical Western Blot Densitometry Data

Treatmentp-ERK (Normalized Intensity)Total ERK (Normalized Intensity)p-ERK / Total ERK Ratio
Vehicle Control1.001.001.00
Compound (1 µM)0.520.980.53
Compound (10 µM)0.151.020.15

Disclaimer: The information provided above is for general guidance and educational purposes only. All laboratory procedures should be performed in accordance with institutional safety guidelines and after a thorough literature review specific to the compound and biological system under investigation.

CGP 65015: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 65015 is an orally active iron chelator, identified by its chemical name ((+)-3-hydroxy-1-(2-hydroxyethyl) -2-hydroxyphenyl-methyl-1 H-pyridin-4-one).[1] As a molecule capable of binding to and facilitating the excretion of iron, it holds potential for research in the context of iron overload disorders and related pathologies.[1][2] These application notes provide a summary of its known characteristics, guidelines for safe handling, and protocols for in vitro evaluation.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for designing and interpreting experiments. The following table summarizes key quantitative data available for this compound.

PropertyValueReference
Chemical Name((+)-3-hydroxy-1-(2-hydroxyethyl) -2-hydroxyphenyl-methyl-1 H-pyridin-4-one)[1]
Mechanism of ActionOral Iron Chelator[1][2]
Log D (pH 7.4)0.58[1]
Aqueous Solubility (pH 3-9)> 0.5 mg/mL[1]
Intrinsic Dissolution Rate0.012 mg.min⁻¹.cm⁻²[1]
In Vitro Permeability (Caco-2 Papp)0.25 x 10⁻⁶ cm.s⁻¹[1]

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling chemical compounds in a laboratory setting should be strictly followed.

3.1. General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Ingestion: Do not ingest. If accidentally swallowed, seek immediate medical attention.

  • Aerosol Generation: Avoid procedures that may generate dust or aerosols. If unavoidable, use appropriate respiratory protection.

3.2. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

3.3. Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the iron chelation and permeability of this compound.

4.1. In Vitro Iron Chelation Assay (General Protocol)

This protocol provides a general framework for assessing the iron-binding capacity of this compound. The specific chromogenic agent and detection wavelength may be adapted based on available laboratory resources.

Objective: To determine the ability of this compound to chelate iron in a cell-free system.

Materials:

  • This compound

  • Ferric chloride (FeCl₃) or Ferrous sulfate (FeSO₄) solution

  • Chromogenic iron indicator (e.g., Ferrozine, Bathophenanthroline disulfonate)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the desired concentrations in the buffer solution.

    • Prepare a stock solution of the iron salt in water.

    • Prepare a working solution of the chromogenic iron indicator in the buffer solution.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the iron salt solution to each well.

    • Add varying concentrations of this compound to the wells. Include a control group with no chelator.

    • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for chelation to occur.

  • Color Development:

    • Add the chromogenic iron indicator solution to each well. This indicator will bind to any free iron, resulting in a color change.

  • Measurement:

    • Measure the absorbance of the solution in each well at the appropriate wavelength for the chosen indicator using a microplate reader.

  • Data Analysis:

    • A decrease in absorbance in the presence of this compound indicates that it has chelated the iron, making it unavailable to bind with the indicator.

    • Calculate the percentage of iron chelation for each concentration of this compound.

4.2. Caco-2 Cell Permeability Assay

This protocol is based on the methodology described for assessing the intestinal permeability of this compound.[1]

Objective: To evaluate the transport of this compound across a Caco-2 cell monolayer, a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound

  • LC-MS/MS or other suitable analytical method for quantification

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add HBSS containing a known concentration of this compound to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver chamber.

      • A is the surface area of the Transwell® membrane.

      • C₀ is the initial concentration of the compound in the donor chamber.

Visualizations

5.1. Signaling Pathway: Iron Chelation Mechanism

The primary mechanism of action of this compound is the chelation of excess iron, thereby preventing its participation in harmful redox reactions and facilitating its excretion from the body.

Iron_Chelation Excess Iron (Fe³⁺) Excess Iron (Fe³⁺) Iron-CGP 65015 Complex Iron-CGP 65015 Complex Excess Iron (Fe³⁺)->Iron-CGP 65015 Complex Sequestered by Cellular Damage Cellular Damage Excess Iron (Fe³⁺)->Cellular Damage Promotes This compound This compound This compound->Iron-CGP 65015 Complex Binds to Excretion Excretion Iron-CGP 65015 Complex->Excretion Facilitates

Caption: Mechanism of action of this compound as an iron chelator.

5.2. Experimental Workflow: Caco-2 Permeability Assay

The following diagram illustrates the key steps involved in performing a Caco-2 cell permeability assay to assess the transport of this compound.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Caco-2 cells on Transwell® inserts Seed Caco-2 cells on Transwell® inserts Culture for 21-25 days for differentiation Culture for 21-25 days for differentiation Seed Caco-2 cells on Transwell® inserts->Culture for 21-25 days for differentiation Verify monolayer integrity (TEER) Verify monolayer integrity (TEER) Culture for 21-25 days for differentiation->Verify monolayer integrity (TEER) Add this compound to apical side Add this compound to apical side Verify monolayer integrity (TEER)->Add this compound to apical side Incubate at 37°C Incubate at 37°C Add this compound to apical side->Incubate at 37°C Sample from basolateral side at time points Sample from basolateral side at time points Incubate at 37°C->Sample from basolateral side at time points Quantify this compound concentration (LC-MS/MS) Quantify this compound concentration (LC-MS/MS) Sample from basolateral side at time points->Quantify this compound concentration (LC-MS/MS) Calculate Papp value Calculate Papp value Quantify this compound concentration (LC-MS/MS)->Calculate Papp value

Caption: Workflow for the Caco-2 cell permeability assay.

References

Troubleshooting & Optimization

Technical Support Center: CGP 65015 Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CGP 65015. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this GABA-B receptor antagonist, with a specific focus on issues related to its dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

Based on available data for GABA-B receptor antagonists, the recommended starting solvent is Dimethyl Sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution in DMSO which can then be diluted into aqueous buffers for your final experimental concentration.

Q2: I am observing incomplete dissolution of this compound in my solvent. What should I do?

Incomplete dissolution can be due to several factors including solvent choice, temperature, and concentration. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this issue.

Q3: Are there any known incompatibilities of this compound with common buffers?

While specific incompatibility data for this compound is limited, it is good practice to prepare the final dilution in your experimental buffer shortly before use to minimize the risk of precipitation. Avoid highly acidic or basic buffers if possible, as pH can affect the stability and solubility of the compound.

Q4: Can I use sonication or vortexing to aid dissolution?

Yes, gentle vortexing is recommended. Sonication can also be used, but it should be applied cautiously and for short durations to avoid potential degradation of the compound due to localized heating.

Troubleshooting Guide: this compound Not Dissolving

This guide provides a systematic approach to troubleshoot and resolve issues with the dissolution of this compound.

Problem: Precipitate or undissolved particles are visible in the solution.

Troubleshooting Workflow:

Troubleshooting_Workflow start Start: this compound not dissolving check_solvent Step 1: Verify Solvent Purity - Is the DMSO anhydrous and of high purity? start->check_solvent improper_solvent Action: Use fresh, anhydrous, high-purity DMSO. check_solvent->improper_solvent No check_concentration Step 2: Review Concentration - Is the target concentration too high? check_solvent->check_concentration Yes improper_solvent->check_solvent reduce_concentration Action: Prepare a more dilute stock solution. check_concentration->reduce_concentration Yes check_mixing Step 3: Assess Mixing Technique - Was the solution vortexed thoroughly? check_concentration->check_mixing No reduce_concentration->check_concentration improve_mixing Action: Vortex for 1-2 minutes. Consider brief, gentle sonication. check_mixing->improve_mixing No check_temperature Step 4: Consider Temperature - Was the solvent at room temperature? check_mixing->check_temperature Yes improve_mixing->check_mixing warm_solution Action: Gently warm the solution to 37°C. Do not boil. check_temperature->warm_solution No final_check Step 5: Final Dilution Check - Did precipitation occur after dilution in aqueous buffer? check_temperature->final_check Yes warm_solution->check_temperature adjust_buffer Action: Lower the final concentration in the aqueous buffer or add a small percentage of DMSO to the final solution. final_check->adjust_buffer Yes success Success: this compound is fully dissolved. final_check->success No adjust_buffer->final_check

Caption: Troubleshooting workflow for this compound dissolution issues.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved.

    • If dissolution is slow, you may gently warm the tube to 37°C for a short period.

    • Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Data Presentation

Solubility of Common GABA Receptor Antagonists
Compound ClassSolventSolubilityNotes
GABA-A AntagonistsDMSOGenerally highOften used as a primary solvent for stock solutions.
WaterVariableSolubility can be limited; salts may be more soluble.
GABA-B AntagonistsDMSOGenerally highRecommended for preparing concentrated stock solutions.
WaterVariableOften requires dilution from a DMSO stock.
SalineUsed for in vivoFor intraperitoneal injections, dilution from a stock is common.

Signaling Pathway

Simplified GABA-B Receptor Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving the GABA-B receptor, which is antagonized by this compound.

GABA_B_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor G_Protein G-protein (Gi/o) GABAB_R->G_Protein Activates GABA GABA GABA->GABAB_R Activates CGP65015 This compound CGP65015->GABAB_R Inhibits AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K+ Efflux K_Channel->K_Efflux

Caption: Simplified GABA-B receptor signaling pathway and the inhibitory action of this compound.

Technical Support Center: Improving Experimental Stability of CGP 65015

Author: BenchChem Technical Support Team. Date: November 2025

Unable to retrieve specific information for "CGP 65015."

Our initial investigation to create a comprehensive technical support center for "this compound" did not yield specific public data associated with this identifier. This suggests that "this compound" may be an internal research code, a compound not widely indexed in public scientific databases, or a potential typographical error.

The prefix "CGP" has been used in various contexts within drug discovery and chemical research, including for compounds from specific research projects or commercial libraries. For instance, well-documented compounds exist with similar naming conventions, such as CGP-35348, a known GABA-B receptor antagonist, and CGP 74514, a cdk1 inhibitor. However, no specific information could be found for "this compound."

To provide you with the detailed and accurate troubleshooting guide you require, we kindly request additional information about the compound .

To proceed, please provide any of the following details:

  • Full chemical name or IUPAC name.

  • Chemical structure (e.g., SMILES or InChI string).

  • Target protein, enzyme, or signaling pathway.

  • Compound class (e.g., kinase inhibitor, receptor agonist/antagonist).

  • Original supplier or manufacturer.

  • Any known publication or patent referencing this compound.

Once more specific information is available, we will be able to generate a comprehensive technical support center including:

  • Detailed Troubleshooting Guides: Addressing common issues such as poor solubility, degradation, and inconsistent results.

  • Frequently Asked Questions (FAQs): Covering storage, handling, and experimental best practices.

  • Data Presentation: Summarized quantitative data in structured tables.

  • Experimental Protocols: Detailed methodologies for relevant assays.

  • Visualizations: Graphviz diagrams of signaling pathways and experimental workflows.

We are committed to providing you with the highest quality technical support and look forward to assisting you further once more information is available.

Technical Support Center: CGP 65015 Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CGP 65015 assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the GABA-B receptor. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). As an antagonist, this compound blocks the binding of GABA to the GABA-B receptor, thereby inhibiting its activation.

Q2: In which types of assays is this compound typically used?

A2: this compound is primarily used in in vitro and cellular assays designed to study the function and pharmacology of the GABA-B receptor. Common assays include radioligand binding assays, GTPγS binding assays, and intracellular calcium mobilization assays.

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability, this compound should be stored as a solid at -20°C. For solution stocks, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles. Refer to the product-specific datasheet for detailed information on solubility and long-term storage.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered in specific assays involving this compound.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity and selectivity of this compound for the GABA-B receptor.

Common Issues and Solutions

Issue Potential Cause Recommended Solution
High Non-Specific Binding The radioligand is hydrophobic and sticking to filters or vials.[1]- Coat filters with a blocking agent like bovine serum albumin (BSA). - Include BSA, salts, or detergents in the wash or binding buffer.[1] - Use a different, less hydrophobic radioligand if possible.
The concentration of the competing ligand is too low to displace all specific binding.- Use a concentration of the unlabeled competitor that is 100-300 times its IC50 value.[2]
Low Specific Binding The concentration of the radioligand is too low.- Use the radioligand at a concentration at or below its Kd value for optimal results.[1]
The receptor preparation (cell membranes) has low activity.- Prepare fresh cell membranes and store them properly at -80°C. - Verify receptor expression levels using a positive control.
High Variability Between Replicates Inconsistent washing steps.- Ensure consistent and rapid washing of filters. - Optimize wash volumes and duration.
Pipetting errors.- Use calibrated pipettes and proper pipetting techniques.
  • Prepare cell membranes: Homogenize cells or tissues expressing the GABA-B receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Set up the binding reaction: In a 96-well plate, add the following in order:

    • Assay buffer

    • A fixed concentration of a suitable radioligand (e.g., [³H]-GABA)

    • Increasing concentrations of unlabeled this compound

    • Cell membrane preparation

  • Incubate: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Terminate the reaction: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure radioactivity: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, which can then be used to calculate the Ki.

GTPγS Binding Assays

GTPγS binding assays are functional assays that measure the activation of G-proteins coupled to the GABA-B receptor.

Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low Signal-to-Background Ratio The concentration of GDP is not optimal.[3]- Titrate the concentration of GDP to find the optimal concentration that maximizes the agonist-stimulated signal over the basal signal.[3]
The assay is not sensitive enough for partial agonists.[3]- Consider using a more downstream functional assay with signal amplification.
High Basal GTPγS Binding Contamination of membranes with endogenous GTP.- Ensure thorough washing of the membrane preparations.
High constitutive activity of the receptor.- This may be inherent to the receptor system being studied.
Variable Results Inconsistent assay conditions.- Ensure all reagents are properly prepared and stored. - Maintain consistent incubation times and temperatures.
  • Prepare membranes: Prepare cell membranes from cells expressing the GABA-B receptor.

  • Prepare assay buffer: The buffer should contain MgCl₂, NaCl, and a buffer like HEPES.

  • Set up the reaction: In a 96-well plate, add the following:

    • Assay buffer

    • GDP (at an optimized concentration)

    • A GABA-B receptor agonist (e.g., baclofen)

    • Varying concentrations of this compound

    • Cell membranes

  • Pre-incubation: Incubate for a short period to allow the antagonist to bind.

  • Initiate the reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

  • Incubate: Incubate at 30°C for a defined time (e.g., 30-60 minutes).

  • Terminate and filter: Stop the reaction by rapid filtration through glass fiber filters.

  • Wash: Wash the filters with ice-cold buffer.

  • Quantify: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Analyze data: Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to determine its inhibitory effect.

Intracellular Calcium Mobilization Assays

These assays measure changes in intracellular calcium concentration following the activation or inhibition of Gq-coupled pathways. While GABA-B receptors primarily couple to Gi/o proteins, they can be studied in calcium assays using chimeric G-proteins or by observing their modulation of other signaling pathways.

Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low Fluorescence Signal The calcium-sensitive dye is not loaded efficiently.- Optimize the dye loading concentration and incubation time. - Ensure the use of a suitable dye for the expected calcium concentration range.[4]
Low receptor expression.- Verify the expression of the GABA-B receptor in the cell line.
High Background Fluorescence Incomplete removal of extracellular dye.- Ensure thorough washing of the cells after dye loading.
Autofluorescence from the compound or media.- Run a control with the compound and without cells to check for autofluorescence.
Rapid Signal Decay Photobleaching of the fluorescent dye.- Reduce the intensity and duration of the excitation light.
Desensitization of the receptor.- This is a physiological phenomenon; analyze the peak response.
  • Cell culture: Plate cells expressing the GABA-B receptor (and a chimeric G-protein if necessary) in a 96-well black-walled, clear-bottom plate.

  • Dye loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.

  • Wash: Gently wash the cells to remove excess dye.

  • Compound addition: Use a fluorescence plate reader with an integrated liquid handler to add this compound (as the antagonist) followed by a GABA-B agonist.

  • Measure fluorescence: Monitor the fluorescence intensity over time, before and after the addition of the compounds.

  • Data analysis: Calculate the change in fluorescence in response to the agonist in the presence and absence of this compound to determine its inhibitory activity.

Visualizations

cluster_0 GABA-B Receptor Signaling Pathway GABA GABA GABAB_R GABA-B Receptor GABA->GABAB_R Activates CGP65015 This compound CGP65015->GABAB_R Inhibits G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces

Caption: GABA-B Receptor Signaling Pathway.

cluster_1 Troubleshooting Workflow: Low Signal in Calcium Assay start Start: Low Signal check_dye Check Dye Loading Efficiency start->check_dye optimize_dye Optimize Dye Concentration & Incubation check_dye->optimize_dye Inefficient check_receptor Verify Receptor Expression check_dye->check_receptor Efficient optimize_dye->check_receptor positive_control Use Positive Control Agonist check_receptor->positive_control Low Expression check_agonist Check Agonist Potency check_receptor->check_agonist Sufficient Expression new_agonist Use Fresh Agonist Stock check_agonist->new_agonist Low Potency end Signal Improved check_agonist->end Potent new_agonist->end

Caption: Troubleshooting Low Signal in Calcium Assays.

References

Technical Support Center: CGP 65015 and Related GABA-B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CGP 65015 and structurally related GABA-B receptor antagonists such as CGP 35348 and CGP 36742. The information is tailored for researchers, scientists, and drug development professionals to anticipate and mitigate potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of compounds like CGP 35348 and CGP 36742?

These compounds are selective antagonists of the GABA-B receptor (gamma-aminobutyric acid receptor B).[1] The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of the neurotransmitter GABA in the central nervous system.[2][3]

Q2: What is the reported potency of these compounds for the GABA-B receptor?

The inhibitory potency (IC50) of these compounds for the GABA-B receptor has been reported in the micromolar range. For instance, CGP 35348 has a reported IC50 of 34 μM for the GABA-B receptor in rat cortical membranes.[1] CGP 36742 has a reported IC50 of 36 µM.[4]

Q3: Are there known off-target effects for CGP 35348 and CGP 36742?

While these compounds are reported to be selective for the GABA-B receptor, comprehensive public off-target screening data is limited.[1] It is crucial for researchers to empirically validate the selectivity of any small molecule inhibitor in their specific experimental system. Unexpected phenotypes or experimental results may be indicative of off-target effects.

Q4: How can I experimentally control for potential off-target effects?

Several strategies can be employed:

  • Use a structurally distinct GABA-B receptor antagonist: Observing the same effect with a different chemical scaffold targeting the same receptor can increase confidence that the effect is on-target.

  • Perform rescue experiments: If the antagonist is inhibiting a process, attempt to rescue the phenotype by co-administering a GABA-B receptor agonist, such as baclofen.[3]

  • Use a negative control compound: A structurally similar but inactive molecule can help differentiate the specific effects of the antagonist from non-specific chemical effects.

  • Conduct cellular thermal shift assays (CETSA): This method can be used to verify direct target engagement in a cellular context.

  • Perform broad off-target screening: Screen your compound against a panel of receptors, kinases, and ion channels to identify potential off-target interactions.

Troubleshooting Guide: Mitigating Off-Target Effects

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected cellular phenotype not consistent with GABA-B receptor antagonism. The compound may be interacting with other receptors, ion channels, or enzymes.1. Perform a broad off-target screening assay (e.g., a commercial kinase panel or a receptor binding panel). 2. Consult literature for known off-target liabilities of similar chemical scaffolds. 3. Use a lower concentration of the compound to minimize off-target effects, if the on-target effect can still be observed.
Inconsistent results between different cell lines or tissues. The expression levels of the off-target protein may vary between different biological systems.1. Profile the expression of the primary target (GABA-B receptor) and any identified off-targets in the cell lines or tissues being used. 2. Validate key findings in a secondary, well-characterized system.
Discrepancy between in vitro and in vivo results. Pharmacokinetic and pharmacodynamic properties of the compound may lead to different on-target and off-target engagement in a whole organism.1. Characterize the pharmacokinetic profile of the compound. 2. Measure target engagement in vivo at the site of action.
High background or non-specific binding in assays. The compound may exhibit poor solubility or aggregate at higher concentrations, leading to non-specific interactions.1. Assess the solubility of the compound in your assay buffer. 2. Include a counter-screen for compound aggregation (e.g., using dynamic light scattering).

Quantitative Data Summary

CompoundPrimary TargetReported IC50Reference
CGP 35348 GABA-B Receptor34 µM[1]
CGP 36742 GABA-B Receptor36 µM[4]

Experimental Protocols

Protocol 1: GABA-B Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for GABA receptors and can be used to determine the binding affinity of test compounds.[5][6]

Materials:

  • Rat cortical membranes (prepared or commercially available)

  • [³H]-GABA (radioligand)

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Test compound (e.g., CGP 35348) at various concentrations

  • Non-specific binding control: 1 mM GABA

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Thaw rat cortical membranes on ice.

  • In a 96-well plate, add 50 µL of binding buffer to each well.

  • Add 25 µL of the test compound at various concentrations (typically from 1 nM to 100 µM). For total binding, add 25 µL of binding buffer. For non-specific binding, add 25 µL of 1 mM GABA.

  • Add 25 µL of [³H]-GABA (final concentration of ~20 nM).

  • Add 150 µL of the membrane preparation (containing ~100-200 µg of protein).

  • Incubate at room temperature for 30 minutes.

  • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of cold wash buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation fluid, and vortex.

  • Quantify radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 of the test compound by non-linear regression analysis of the competition binding data.

Protocol 2: General Off-Target Kinase Profiling

While CGP compounds are not primarily kinase inhibitors, off-target kinase activity is a common liability for many small molecules. This protocol provides a general workflow for assessing off-target kinase inhibition.[7][8]

Materials:

  • A panel of purified recombinant kinases (commercial services are available for broad screening).

  • Substrate for each kinase (e.g., a generic substrate like myelin basic protein or a specific peptide substrate).

  • [γ-³²P]-ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™).

  • Kinase reaction buffer (will vary depending on the kinase).

  • Test compound (e.g., CGP 35348) at a fixed concentration (e.g., 10 µM for initial screening).

  • Positive control inhibitor for each kinase.

  • Negative control (DMSO).

Procedure:

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the test compound or control (DMSO, positive control inhibitor).

  • Add the specific kinase to each well.

  • Add the kinase substrate.

  • Initiate the reaction by adding [γ-³²P]-ATP (or cold ATP for non-radioactive methods).

  • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

  • Detect substrate phosphorylation. For radioactive assays, this involves washing the membranes to remove unincorporated [γ-³²P]-ATP and then quantifying the radioactivity on the membrane. For non-radioactive assays, follow the manufacturer's protocol for the detection reagent.

  • Calculate the percent inhibition for the test compound relative to the DMSO control.

  • Hits (e.g., >50% inhibition) should be followed up with dose-response curves to determine the IC50 for the off-target kinase.

Visualizations

GABA_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_R GABA-B Receptor (GABAB1 + GABAB2) GABA->GABAB_R Activates CGP This compound (Antagonist) CGP->GABAB_R Blocks G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx Ca2+ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx

Caption: GABA-B receptor signaling pathway and the inhibitory action of CGP antagonists.

Off_Target_Screening_Workflow start Start: Test Compound (e.g., this compound) primary_assay Primary Assay: On-Target Activity (GABA-B Receptor Binding) start->primary_assay off_target_screen Broad Off-Target Screen (e.g., Kinase/Receptor Panel at 10 µM) start->off_target_screen selectivity_analysis Selectivity Analysis: Compare On-Target vs. Off-Target Potency primary_assay->selectivity_analysis hit_identification Hit Identification (e.g., >50% Inhibition) off_target_screen->hit_identification dose_response Dose-Response Curve for Off-Target Hits hit_identification->dose_response ic50_determination Determine IC50 for Off-Targets dose_response->ic50_determination ic50_determination->selectivity_analysis end End: Characterized Selectivity Profile selectivity_analysis->end

Caption: General workflow for identifying and characterizing off-target effects.

References

Technical Support Center: Refining CGP 65015 Delivery Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective GABA-B receptor antagonist, CGP 65015. The information provided is compiled from literature on closely related CGP compounds and general best practices for handling hydrophobic small molecules in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the GABA-B receptor. Like other compounds in the "CGP" series of GABA-B antagonists, it is presumed to act by competitively binding to the GABA-B receptor, thereby blocking the inhibitory effects of the endogenous ligand, gamma-aminobutyric acid (GABA).[1] This leads to a disinhibition of neuronal activity in various brain circuits.

Q2: What are the common experimental applications of this compound?

A2: Based on the actions of similar GABA-B receptor antagonists, this compound is likely used in neuroscience research to investigate the role of the GABA-B receptor in various physiological and pathological processes. These may include studies on learning and memory, epilepsy, and other neurological and psychiatric disorders.[2][3]

Q3: What are the expected challenges when working with this compound?

A3: A primary challenge when working with small molecule antagonists like this compound is often poor aqueous solubility. This can impact the preparation of stock solutions, dosing accuracy in in vitro and in vivo experiments, and overall bioavailability. Stability in solution over time may also be a consideration.

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound
  • Problem: The compound is not fully dissolving in aqueous buffers (e.g., PBS, artificial cerebrospinal fluid).

  • Possible Cause: this compound, like many small molecule antagonists, is likely hydrophobic and has low water solubility.

  • Solution:

    • Use an appropriate organic solvent for stock solutions. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro studies.[4][5] Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.

    • Sonication and gentle warming. To aid dissolution in the initial solvent, brief sonication or warming the solution to 37°C may be helpful.

    • Serial dilution. For working solutions, perform serial dilutions of the DMSO stock into your aqueous experimental buffer. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts in your experiments.[4]

Issue 2: Precipitation of the Compound in Working Solution
  • Problem: After diluting the DMSO stock solution into an aqueous buffer, a precipitate forms.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer, even with a low percentage of DMSO.

  • Solution:

    • Decrease the final concentration. The effective concentration of potent antagonists is often in the nanomolar to low micromolar range. Attempt to use a lower final concentration of this compound.

    • Increase the final DMSO concentration slightly. If your experimental system can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) may help maintain solubility. Always run a vehicle control with the same final DMSO concentration.

    • Use a formulating agent. For in vivo studies, or if DMSO is not suitable for your in vitro model, consider using a formulation with a solubilizing agent such as a cyclodextrin or a small percentage of a surfactant like Tween 80.

Issue 3: Inconsistent or No Effect in In Vitro Experiments
  • Problem: The expected antagonist effect of this compound is not observed or varies between experiments.

  • Possible Cause:

    • Degradation of the compound: The compound may not be stable in the working solution at the experimental temperature over the duration of the experiment.

    • Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in the medium.

    • Incorrect dosage: The concentration used may be too low to effectively antagonize the GABA-B receptors in the specific experimental preparation.

  • Solution:

    • Prepare fresh working solutions. For each experiment, prepare a fresh dilution of this compound from the frozen DMSO stock.

    • Use low-binding plasticware. If adsorption is suspected, consider using low-protein-binding microcentrifuge tubes and plates.

    • Perform a dose-response curve. To determine the optimal effective concentration for your specific assay, test a range of this compound concentrations.

Quantitative Data Summary

Table 1: Recommended Solvents for Initial Stock Solution Preparation

SolventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10 - 100 mMCommon choice for in vitro studies. Keep final concentration in media low (<0.1% if possible).[4][5]
Ethanol10 - 50 mMCan be an alternative to DMSO for some applications.

Table 2: General Concentration Ranges for GABA-B Receptor Antagonists in Experiments

Experimental ModelTypical Concentration RangeReference
In vitro (cell culture, brain slices)100 nM - 10 µM[6]
In vivo (systemic administration)1 - 10 mg/kg[2]

Note: These are general ranges. The optimal concentration for this compound must be determined empirically for each specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
  • Prepare a 10 mM stock solution:

    • Weigh out a precise amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.

    • Aliquot the stock solution into small volumes in low-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare a working solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM DMSO stock solution.

    • Perform a serial dilution of the stock solution into your experimental buffer (e.g., cell culture medium, aCSF) to achieve the desired final concentration.

    • Ensure the final concentration of DMSO is below the tolerance level of your experimental system (typically <0.1%).

    • Prepare a vehicle control with the same final concentration of DMSO.

Protocol 2: General Workflow for In Vivo Administration
  • Formulation:

    • For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, this compound may need to be formulated in a vehicle that improves solubility and bioavailability.

    • A common vehicle for hydrophobic compounds is a mixture of saline, DMSO, and a surfactant like Tween 80 (e.g., 5% DMSO, 5% Tween 80 in saline).

    • The exact formulation will need to be optimized and tested for tolerability in the animal model.

  • Dosing:

    • Based on literature for similar GABA-B antagonists, a starting dose range of 1-10 mg/kg can be considered.[2]

    • A dose-response study should be conducted to determine the optimal dose for the desired effect in your specific animal model.

  • Administration:

    • Dissolve the formulated this compound completely in the vehicle.

    • Administer the solution via the desired route (e.g., i.p. injection).

    • Administer an equivalent volume of the vehicle solution to the control group.

Visualizations

GABAB_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_B_R_pre GABA-B Receptor Ca_channel Ca²⁺ Channel GABA_B_R_pre->Ca_channel Inhibits Vesicle Vesicle (GABA) Ca_channel->Vesicle Triggers GABA_release GABA Release Vesicle->GABA_release Exocytosis GABA_release->GABA_B_R_pre Autoreceptor Activation GABA_B_R_post GABA-B Receptor GABA_release->GABA_B_R_post Postsynaptic Activation K_channel K⁺ Channel GABA_B_R_post->K_channel Activates AC Adenylyl Cyclase GABA_B_R_post->AC Inhibits Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to cAMP cAMP AC->cAMP Produces CGP_65015 This compound CGP_65015->GABA_B_R_pre Blocks CGP_65015->GABA_B_R_post Blocks

Caption: GABA-B Receptor Signaling and Site of Action for this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment stock Prepare 10 mM Stock in 100% DMSO working Serial Dilution to Working Concentration in Aqueous Buffer stock->working treat_cells Treat Cells/Slices with Working Solution or Vehicle working->treat_cells vehicle Prepare Vehicle Control (same final % DMSO) vehicle->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Functional Assay (e.g., Electrophysiology, Imaging) incubate->assay formulate Formulate this compound in Vehicle inject Administer to Animal Model (e.g., i.p. injection) formulate->inject behavior Behavioral or Physiological Testing inject->behavior

Caption: General Experimental Workflow for this compound.

Troubleshooting_Logic start Start: Inconsistent or No Effect Observed check_solubility Is the compound fully dissolved? start->check_solubility check_concentration Is the concentration appropriate? check_solubility->check_concentration Yes solubility_no Action: Use co-solvent (DMSO), sonicate, or warm gently. check_solubility->solubility_no No check_stability Is the working solution fresh? check_concentration->check_stability Yes concentration_no Action: Perform a dose-response curve. check_concentration->concentration_no No stability_no Action: Prepare fresh working solutions for each experiment. check_stability->stability_no No success Problem Resolved check_stability->success Yes solubility_no->check_concentration concentration_no->check_stability stability_no->success

Caption: Troubleshooting Logic for Inconsistent Experimental Results.

References

Technical Support Center: CGP GABA B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with CGP compounds that act as GABA B receptor antagonists. Please note that the compound "CGP 65015" is not commonly found in scientific literature or supplier catalogs. It is likely a typographical error. This guide will focus on commonly used CGP GABA B receptor antagonists such as CGP 35348, CGP 52432, CGP 54626, and CGP 55845.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I can't find any information on this compound. Is this the correct name?

It is highly probable that "this compound" is a typographical error. We recommend verifying the compound name and CAS number. Commonly used GABA B receptor antagonists from the "CGP" series include:

  • CGP 35348

  • CGP 52432

  • CGP 54626

  • CGP 55845

Please refer to your supplier's documentation to confirm the exact compound you are working with.

Q2: My experiment is yielding inconsistent results. Could my CGP antagonist be degrading?

Inconsistent results can arise from compound degradation. To minimize this, consider the following:

  • Solution Age: Are you using freshly prepared solutions? Stock solutions of many CGP antagonists are recommended for use on the same day they are prepared.[1][2] While some can be stored for short periods, fresh preparation is always the best practice.

  • Storage of Solutions: If you must store solutions, are they aliquoted and stored correctly? For many CGP compounds, it is recommended to store aliquots at -20°C or -80°C for no longer than one month.[1][2][3] Avoid repeated freeze-thaw cycles.

  • Contamination: Is there any visible precipitation or discoloration in your solution? This could be a sign of degradation or contamination.

  • Working Concentration: Are you using the appropriate final concentration for your assay? The potency of these antagonists varies, so it is crucial to use the correct concentration for your specific experiment.

Q3: What are the optimal storage conditions for powdered CGP compounds?

The solid form of most CGP antagonists is generally stable. However, storage conditions can vary slightly between compounds. Always refer to the manufacturer's datasheet for specific recommendations.

CompoundRecommended Storage of Solid
CGP 35348 Room Temperature or -20°C for long-term (3 years)[4]
CGP 52432 +4°C, desiccated[5][6]
CGP 54626 Room Temperature[7] or -20°C (for long-term)[8][]
CGP 55845 Room Temperature[10] or -80°C for long-term (6 months)[3]

Q4: How should I prepare my stock solutions to avoid degradation?

Proper preparation of stock solutions is critical for the stability and efficacy of your CGP antagonist.

  • Solvent Selection: Use the recommended solvent as specified on the product datasheet. Dimethyl sulfoxide (DMSO) is a common solvent for many CGP compounds, while some are soluble in water.[1][10]

  • Dissolution: Ensure the compound is fully dissolved. Gentle warming or sonication may be required for some compounds, as indicated by the supplier.[1][3]

  • Storage of Stock Solutions: Whenever possible, prepare solutions fresh for each experiment.[1][2] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.[1][2][3][4]

Q5: Are there any known degradation pathways for these compounds?

While specific degradation pathways are not extensively detailed in publicly available datasheets, compounds with phosphinic acid or ester groups can be susceptible to hydrolysis, especially at extreme pH values or in the presence of certain enzymes. To mitigate potential degradation:

  • Use high-purity solvents.

  • Work with neutral pH buffers unless the experimental protocol requires otherwise.

  • Store solutions protected from light if the compound is known to be light-sensitive (check the datasheet). For instance, it is recommended to store CGP 54626 protected from light.[11]

Experimental Protocols

Below is a generalized protocol for the use of a CGP GABA B receptor antagonist in a cell-based assay. Note: This is a template and should be adapted based on your specific cell type, experimental setup, and the specific CGP compound being used.

Objective: To determine the effect of a CGP antagonist on GABA B receptor signaling in cultured neurons.

Materials:

  • CGP compound (e.g., CGP 55845)

  • High-purity DMSO or sterile water

  • Cultured neurons

  • Appropriate cell culture medium and buffers

  • GABA B receptor agonist (e.g., Baclofen)

  • Assay-specific reagents (e.g., for measuring downstream signaling events like cAMP levels or ion channel activity)

Procedure:

  • Preparation of CGP Antagonist Stock Solution:

    • On the day of the experiment, allow the powdered CGP compound to equilibrate to room temperature.

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving the compound in the recommended solvent (e.g., DMSO).[1][10] Ensure complete dissolution.

  • Preparation of Working Solutions:

    • Serially dilute the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentrations.

  • Cell Treatment:

    • Culture neurons to the desired confluency.

    • Replace the culture medium with the medium containing the various concentrations of the CGP antagonist.

    • Incubate for the desired pre-treatment time, as determined by your experimental design.

  • Agonist Stimulation:

    • Add the GABA B receptor agonist (e.g., Baclofen) to the wells, with and without the antagonist, to stimulate the receptor.

  • Assay:

    • After the appropriate incubation time, perform the assay to measure the downstream effects of GABA B receptor activation (or its inhibition by the CGP compound). This could involve measuring changes in cyclic AMP (cAMP) levels, calcium imaging, or electrophysiological recordings.

  • Data Analysis:

    • Analyze the data to determine the inhibitory effect of the CGP antagonist on the agonist-induced response.

Visualizing Experimental Workflow and Signaling Pathways

To aid in experimental design and understanding, the following diagrams illustrate a typical workflow and the GABA B receptor signaling pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis powder CGP Compound (Solid) stock Prepare Stock Solution (e.g., 100 mM in DMSO) powder->stock working Prepare Working Solutions (Dilute in Media) stock->working pretreat Pre-incubate Cells with Antagonist working->pretreat stimulate Add GABA B Agonist (e.g., Baclofen) pretreat->stimulate measure Measure Downstream Signal stimulate->measure analyze Analyze Data measure->analyze

Caption: A generalized workflow for experiments involving CGP GABA B receptor antagonists.

gaba_b_signaling cluster_membrane Cell Membrane GABAB_R GABA B Receptor (GABAB1 + GABAB2) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux GABA GABA / Baclofen GABA->GABAB_R Activates CGP CGP Antagonist CGP->GABAB_R Blocks

Caption: Simplified GABA B receptor signaling pathway and the inhibitory action of CGP antagonists.

References

Technical Support Center: CGP 65015 & Related GABA-B Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CGP-series GABA-B receptor antagonists. Given the potential for unexpected outcomes in experimental settings, this resource aims to provide clear, actionable solutions to common challenges.

Troubleshooting Guides

Issue 1: No observable effect of the CGP compound on GABA-B receptor-mediated signaling.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Expected Outcome
Incorrect Compound Concentration Verify the final concentration of the CGP compound in your assay. Perform a dose-response curve to determine the optimal concentration for your specific experimental model.A clear dose-dependent inhibition of GABA-B receptor signaling should be observed.
Compound Degradation Ensure proper storage of the compound as per the manufacturer's instructions (typically at -20°C or -80°C). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.Freshly prepared compound should elicit the expected antagonist activity.
Low Receptor Expression Confirm the expression of GABA-B receptors in your cell line or tissue preparation using techniques like Western blot, qPCR, or immunohistochemistry.Detectable levels of GABA-B receptor subunits (GABA-B1 and GABA-B2) should be present.
Experimental System Insensitivity The chosen assay may not be sensitive enough to detect the effects of GABA-B antagonism. Consider using a more direct and sensitive readout, such as electrophysiological recording of postsynaptic currents or measurement of downstream effectors like cAMP levels.A more sensitive assay should reveal the inhibitory effect of the CGP compound.
Issue 2: Unexpected off-target effects are observed.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Expected Outcome
High Compound Concentration High concentrations of any pharmacological agent can lead to non-specific binding and off-target effects. Reduce the concentration of the CGP compound to the lowest effective dose determined from your dose-response experiments.Off-target effects should diminish or disappear at lower, more specific concentrations.
Interaction with other Receptors While CGP compounds are generally selective for GABA-B receptors, cross-reactivity with other receptors at high concentrations cannot be entirely ruled out. Test the effect of the compound in a system known to lack GABA-B receptors to identify potential off-target interactions.The compound should have no effect in a GABA-B receptor-null system.
Use of Control Compounds Include a structurally different GABA-B receptor antagonist in your experiments to confirm that the observed effect is specific to GABA-B receptor blockade and not an artifact of the CGP compound's chemical structure.A different GABA-B antagonist should produce a similar effect, confirming the on-target mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CGP-series compounds like CGP 55845?

A1: CGP compounds, such as CGP 55845, are potent and selective antagonists of the GABA-B receptor. They work by binding to the GABA-B receptor and preventing its activation by the endogenous ligand, gamma-aminobutyric acid (GABA), or by GABA-B agonists like baclofen.[1] This blockade inhibits the downstream signaling cascade, which typically involves the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels.

Q2: How can I confirm that the effects I'm seeing are specifically due to GABA-B receptor antagonism?

A2: To confirm specificity, you should perform a rescue experiment. After observing the effect of the CGP compound, apply a high concentration of a GABA-B receptor agonist, such as baclofen. If the effect of the CGP compound is reversed or diminished by the agonist, it strongly suggests that the mechanism of action is through the GABA-B receptor.

Q3: Are there known differences in potency between various CGP compounds?

A3: Yes, different CGP compounds exhibit varying potencies. For example, CGP 55845A is reported to be approximately three orders of magnitude more potent than earlier GABA-B receptor antagonists.[1] It is crucial to consult the specific product datasheet for the IC50 or pKi values of the particular CGP compound you are using.

Q4: Can CGP compounds be used in vivo?

A4: Yes, some CGP compounds, such as CGP 35348, are brain-penetrant and have been used in in vivo studies to investigate the physiological roles of GABA-B receptors.[2][3] However, it is essential to verify the blood-brain barrier permeability of the specific compound and to determine the appropriate dosage and administration route for your animal model.

Signaling Pathways & Experimental Workflows

Diagram 1: GABA-B Receptor Antagonism Workflow

GABAB_Antagonism_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Expected Outcome prep_cells Prepare Cells/Tissue (Expressing GABA-B R) treat_control Control: Treat with Agonist prep_cells->treat_control treat_exp Experiment: Pre-treat with CGP, then add Agonist prep_cells->treat_exp prep_agonist Prepare GABA-B Agonist (e.g., Baclofen) prep_agonist->treat_control prep_antagonist Prepare CGP Compound (e.g., CGP 55845) prep_antagonist->treat_exp measure_response Measure Downstream Response (e.g., cAMP levels, ion channel activity) treat_control->measure_response treat_exp->measure_response compare Compare Responses measure_response->compare outcome_node Inhibition of Agonist-induced Response in Experimental Group compare->outcome_node

Caption: Experimental workflow for testing a CGP compound.

Diagram 2: GABA-B Receptor Signaling Pathway

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (Heterodimer) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_influx Ca2+ Influx Ca_channel->Ca_influx Decreased K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Increased GABA GABA / Agonist GABA->GABAB_R Activates CGP CGP Compound (Antagonist) CGP->GABAB_R Blocks ATP ATP ATP->AC

Caption: Simplified GABA-B receptor signaling cascade.

Experimental Protocols

Protocol 1: In Vitro Assay for GABA-B Receptor Antagonism using cAMP Measurement

  • Cell Culture: Culture a cell line endogenously or recombinantly expressing the GABA-B receptor (e.g., HEK293 cells transfected with GABA-B1 and GABA-B2 subunits).

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Forskolin Stimulation: To increase basal cAMP levels, stimulate the cells with a known concentration of forskolin (an adenylyl cyclase activator) for 15-30 minutes.

  • Compound Incubation:

    • Control Wells: Add a known concentration of a GABA-B agonist (e.g., baclofen).

    • Experimental Wells: Pre-incubate the cells with varying concentrations of the CGP compound for 15-30 minutes before adding the same concentration of the GABA-B agonist.

  • Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis: Normalize the cAMP levels to the forskolin-only control. Plot the agonist-induced decrease in cAMP and the antagonist's ability to reverse this effect. Calculate the IC50 value for the CGP compound.

References

Technical Support Center: Enhancing the Specificity of GABA-B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GABA-B receptor antagonists, with a focus on troubleshooting and enhancing experimental specificity. Given the limited information on "CGP 65015," this guide will focus on the well-characterized and commonly used competitive GABA-B receptor antagonist, CGP 35348 , as a representative example. The principles and protocols outlined here are broadly applicable to other compounds in this class.

Frequently Asked Questions (FAQs)

Q1: What is CGP 35348 and what is its primary mechanism of action?

CGP 35348 is a selective and competitive antagonist of the GABA-B receptor. It works by binding to the GABA-B receptor without activating it, thereby blocking the inhibitory effects of the endogenous ligand, gamma-aminobutyric acid (GABA).[1] This action prevents the downstream signaling cascade that typically leads to neuronal hyperpolarization through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[2]

Q2: What are the known off-target effects of CGP 35348?

While CGP 35348 is considered selective for GABA-B receptors, high concentrations may lead to non-specific effects. Researchers should be aware of potential interactions with other G protein-coupled receptors (GPCRs) or ion channels. It is crucial to perform dose-response experiments to determine the optimal concentration that maximizes GABA-B receptor antagonism while minimizing off-target effects.

Q3: How can I improve the specificity of my experiments with CGP 35348?

Enhancing specificity involves a multi-pronged approach:

  • Use the lowest effective concentration: Determine the EC50 or IC50 in your experimental system and use a concentration within that range.

  • Include proper controls: Always include a vehicle control and, if possible, a positive control (a known GABA-B agonist like baclofen) and a negative control (an inactive analogue).

  • Use a rescue experiment: After observing an effect with CGP 35348, try to reverse it by adding an excess of a GABA-B agonist.

  • Confirm with a structurally different antagonist: To ensure the observed effect is due to GABA-B receptor blockade and not an off-target effect of the specific compound, consider replicating key experiments with another GABA-B antagonist, such as saclofen or phaclofen.[3]

Q4: What are the optimal storage and handling conditions for CGP 35348?

CGP 35348 is typically supplied as a solid. It should be stored at -20°C. For experiments, prepare a stock solution in a suitable solvent, such as water or DMSO, and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles. Refer to the manufacturer's datasheet for specific solubility and stability information.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect of CGP 35348 1. Incorrect concentration: The concentration used may be too low to effectively antagonize the GABA-B receptors in your system. 2. Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Low GABA-B receptor expression: The cell line or tissue preparation may have low or no expression of GABA-B receptors. 4. Presence of endogenous agonists: High levels of endogenous GABA may be outcompeting the antagonist.1. Perform a dose-response curve to determine the optimal concentration. 2. Prepare a fresh stock solution from a new vial of the compound. 3. Verify GABA-B receptor expression using techniques like Western blot, qPCR, or immunohistochemistry. 4. Consider experimental conditions that might reduce endogenous GABA levels or increase the concentration of the antagonist.
High background or non-specific effects 1. Concentration is too high: The concentration of CGP 35348 may be in a range that causes off-target effects. 2. Solvent effects: The vehicle (e.g., DMSO) may be causing cellular toxicity or other non-specific effects.1. Lower the concentration of CGP 35348 and perform a careful dose-response analysis. 2. Ensure the final concentration of the solvent in your experiment is low (typically <0.1%) and include a vehicle-only control.
Inconsistent results between experiments 1. Variability in experimental conditions: Inconsistent cell densities, incubation times, or reagent concentrations. 2. Cell line passage number: High passage numbers can lead to phenotypic drift and altered receptor expression.1. Standardize all experimental protocols and ensure consistency across all steps. 2. Use cells with a consistent and low passage number for all experiments.

Data Presentation

Table 1: Comparative Binding Affinities and Potencies of GABA-B Receptor Antagonists

CompoundTargetIC50 / KiAssay TypeReference
CGP 35348 GABA-B ReceptorIC50: ~30 µMElectrophysiology (rat neocortex)[2]
Saclofen GABA-B ReceptorIC50: ~10 µMElectrophysiology (rat hippocampus)[3]
Phaclofen GABA-B ReceptorIC50: ~100 µMElectrophysiology (rat hippocampus)[3]

Note: IC50 and Ki values can vary significantly depending on the experimental system and conditions.[4][5][6]

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Recording to Assess CGP 35348 Specificity

Objective: To determine the concentration-dependent antagonist effect of CGP 35348 on GABA-B receptor-mediated currents.

Materials:

  • Brain slice preparation (e.g., hippocampus or cortex)

  • Artificial cerebrospinal fluid (aCSF)

  • Baclofen (GABA-B agonist)

  • CGP 35348

  • Patch-clamp electrophysiology setup

Methodology:

  • Prepare acute brain slices from the region of interest.

  • Transfer a slice to the recording chamber and perfuse with aCSF.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Apply a saturating concentration of baclofen (e.g., 50 µM) to elicit a maximal GABA-B receptor-mediated outward current.

  • Wash out the baclofen and allow the cell to recover to baseline.

  • Pre-incubate the slice with a specific concentration of CGP 35348 for 10-15 minutes.

  • Co-apply baclofen and CGP 35348 and record the current.

  • Repeat steps 5-7 with increasing concentrations of CGP 35348 to generate a dose-response curve.

  • Calculate the IC50 value for CGP 35348 by fitting the dose-response data to a logistical equation.

Visualizations

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_R GABA-B Receptor GABA->GABAB_R Activates CGP35348 CGP 35348 CGP35348->GABAB_R Blocks G_protein Gαi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits GIRK GIRK Channel (K+ Efflux) G_protein->GIRK Activates Ca_channel Ca2+ Channel (↓ Ca2+ Influx) G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Ca_channel->Hyperpolarization

Caption: GABA-B receptor signaling and antagonism by CGP 35348.

Experimental_Workflow start Start Experiment prep Prepare Cell Culture or Tissue Slice start->prep control Apply Vehicle Control prep->control agonist Apply GABA-B Agonist (e.g., Baclofen) control->agonist washout1 Washout agonist->washout1 antagonist Apply CGP 35348 washout1->antagonist coapplication Co-apply Agonist + CGP 35348 antagonist->coapplication washout2 Washout coapplication->washout2 rescue Apply Excess Agonist (Rescue Experiment) washout2->rescue analysis Data Analysis rescue->analysis

Caption: Workflow for assessing GABA-B antagonist specificity.

References

Validation & Comparative

Unveiling the Role of GABA-B Receptor Antagonists: A Comparative Analysis of CGP 35348 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroscience research and drug development, the modulation of gamma-aminobutyric acid (GABA) pathways is of paramount importance for understanding and treating a myriad of neurological and psychiatric disorders. Specifically, the GABA-B receptor, a metabotropic G-protein coupled receptor, plays a crucial role in mediating slow and prolonged inhibitory signals in the central nervous system. Antagonists of this receptor have become invaluable tools for dissecting its physiological functions and hold therapeutic promise. This guide provides a comparative analysis of the effects of prominent GABA-B receptor antagonists, with a primary focus on CGP 35348, alongside other notable compounds in its class.

Comparative Efficacy of GABA-B Receptor Antagonists

The following table summarizes the quantitative data on the potency and effects of various GABA-B receptor antagonists from several key studies. This allows for a direct comparison of their efficacy in different experimental paradigms.

CompoundPotency (IC50/pKi)Experimental ModelObserved EffectReference
CGP 35348 IC50: ~30 µMRat cortical slicesAntagonism of baclofen-induced inhibition of adenylate cyclase[1]
In vivo (mice)Blockade of GHB- and baclofen-induced locomotor depression[1]
CGP 52432 IC50: ~2.9 µMRecombinant human GABA-B receptorsAntagonism of GABA-induced [35S]GTPγS binding
Mouse spinal cord synaptosomesInhibition of K+-evoked glycine release[2]
CGP 55845 IC50: 5 nM, pKi: 8.35Rat brain membranesPrevention of agonist binding[3]
Rat hippocampusBlockade of baclofen-induced postsynaptic hyperpolarization[4]
SCH 50911 IC50: 83 nMRecombinant human GABA-B receptorsAntagonism of GABA-induced calcium mobilization
Mouse spinal cord synaptosomesNo significant intrinsic activity on glycine release[2]

Experimental Protocols

To ensure the reproducibility and validation of the cited effects, detailed methodologies for key experiments are provided below.

1. Antagonism of Baclofen-Induced Locomotor Activity Depression in Mice

  • Animals: Male albino mice.

  • Procedure:

    • Mice are habituated to the experimental room for at least 1 hour before testing.

    • Locomotor activity is measured using an automated activity monitoring system. A baseline activity level is recorded for 30 minutes.

    • The antagonist (e.g., CGP 35348, 400 mg/kg, i.p.) or vehicle is administered.

    • After a pre-treatment period (e.g., 15 minutes), the GABA-B agonist baclofen (4 or 16 mg/kg, i.p.) or gamma-hydroxybutyrate (GHB) (200 or 800 mg/kg, i.p.) is administered.[1]

    • Locomotor activity is then recorded for a subsequent period (e.g., 60 minutes).

  • Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

2. Inhibition of K+-Evoked Glycine Release from Synaptosomes

  • Preparation: Synaptosomes are prepared from the spinal cord or hippocampus of mice.

  • Procedure:

    • Synaptosomes are pre-labeled with [3H]glycine.

    • The labeled synaptosomes are then superfused with a physiological buffer.

    • After a washout period to establish a stable baseline, the superfusion medium is switched to one containing a high concentration of K+ (e.g., 15 mM) to induce depolarization and neurotransmitter release.

    • The GABA-B receptor antagonist (e.g., CGP 35348, CGP 52432) is added to the superfusion medium before and during the K+ stimulation.[2]

    • Fractions of the superfusate are collected, and the amount of [3H]glycine released is determined by liquid scintillation counting.

  • Data Analysis: The K+-evoked release of [3H]glycine is calculated as the percentage increase over the basal release and compared between control and antagonist-treated groups.

Visualizing Molecular Pathways and Experimental Logic

To further clarify the mechanisms of action and experimental designs, the following diagrams are provided.

GABA_B_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_B_R_pre GABA-B Receptor GABA->GABA_B_R_pre binds GABA_B_R_post GABA-B Receptor GABA->GABA_B_R_post binds Ca_channel Ca2+ Channel GABA_B_R_pre->Ca_channel inhibits Vesicle Synaptic Vesicle (Neurotransmitter) Ca_channel->Vesicle triggers fusion Release Neurotransmitter Release Vesicle->Release K_channel K+ Channel GABA_B_R_post->K_channel activates Hyperpolarization Hyperpolarization (IPSP) K_channel->Hyperpolarization leads to CGP_antagonist CGP 35348 (Antagonist) CGP_antagonist->GABA_B_R_pre blocks CGP_antagonist->GABA_B_R_post blocks

Caption: GABA-B receptor signaling at the synapse.

Experimental_Workflow cluster_treatments Treatment Groups start Start: In Vivo Experiment (Locomotor Activity) habituation Habituation of Mice start->habituation baseline Baseline Activity Recording habituation->baseline treatment Treatment Administration baseline->treatment vehicle Vehicle + Agonist treatment->vehicle antagonist CGP 35348 + Agonist treatment->antagonist measurement Post-treatment Activity Recording vehicle->measurement antagonist->measurement analysis Data Analysis and Comparison measurement->analysis end End: Determine Antagonist Effect analysis->end

Caption: Workflow for in vivo validation of a GABA-B antagonist.

References

A Comparative Guide to Serotonin Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of prominent serotonin antagonists. It is important to clarify from the outset that the compound CGP 65015, initially queried, is not a serotonin antagonist but is documented as an iron chelator. This guide will therefore focus on established and well-characterized serotonin antagonists, providing quantitative data, experimental methodologies, and pathway visualizations to support your research endeavors.

Introduction to Serotonin Antagonists

Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial monoamine neurotransmitter that modulates a wide array of physiological and psychological processes. Its actions are mediated by a diverse family of receptors, broadly classified into seven families (5-HT1 to 5-HT7), many of which have multiple subtypes. Serotonin antagonists are molecules that bind to these receptors and inhibit the effects of serotonin. These compounds are invaluable tools in neuroscience research and have significant therapeutic applications in conditions ranging from psychiatric disorders to chemotherapy-induced nausea.

This guide will focus on a comparative analysis of three well-studied serotonin antagonists, each with distinct receptor subtype preferences:

  • Ketanserin: A classic antagonist with a high affinity for the 5-HT2A receptor.

  • Risperidone: An atypical antipsychotic that exhibits potent antagonism at both 5-HT2A and dopamine D2 receptors.

  • Ondansetron: A highly selective antagonist for the 5-HT3 receptor.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand for its receptor is a critical parameter that indicates the strength of the interaction. It is typically expressed as the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values for Ketanserin, Risperidone, and Ondansetron across various serotonin and other neurotransmitter receptors, as determined by radioligand binding assays.

Receptor Ketanserin Ki (nM) Risperidone Ki (nM) Ondansetron Ki (nM)
5-HT2A 3.5[1]0.16[2]>10,000
5-HT1C Lower affinity than for 5-HT2A[1]--
5-HT2C ---
5-HT3 --0.19 (as cilansetron)[3]
Dopamine D2 -3.13[2]Low affinity
α1-Adrenergic -0.8[2]-
Histamine H1 -2.23[2]-

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (in this case, a serotonin antagonist) and its receptor. This method allows for the determination of binding affinity (Ki) and receptor density (Bmax).

Objective:

To determine the binding affinity (Ki) of a test compound (e.g., Ketanserin, Risperidone, Ondansetron) for a specific serotonin receptor subtype.

Materials:
  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]Ketanserin for 5-HT2A receptors, [3H]GR65630 for 5-HT3 receptors).

  • Membrane Preparation: A source of the target receptor, typically cell membranes from tissues or cultured cells expressing the receptor of interest.

  • Test Compound: The unlabeled antagonist at various concentrations.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand that binds to the target receptor to determine non-specific binding.

  • Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A system to separate bound from free radioligand (e.g., a cell harvester with glass fiber filters).

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Procedure:
  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the incubation buffer.

  • Assay Setup: In a multi-well plate, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled specific ligand).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Membrane Preparation setup Set up Assay Plates prep_membranes->setup prep_reagents Prepare Radioligand and Test Compounds prep_reagents->setup incubate Incubate to Equilibrium setup->incubate filtrate Filtration and Washing incubate->filtrate count Scintillation Counting filtrate->count calculate Calculate Specific Binding count->calculate plot Plot Competition Curve calculate->plot determine_ki Determine IC50 and Ki plot->determine_ki

Radioligand Binding Assay Workflow

Signaling Pathways

Serotonin antagonists exert their effects by blocking the downstream signaling cascades initiated by serotonin binding to its receptors. The mechanisms of action for 5-HT2A and 5-HT3 receptor antagonists are fundamentally different.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[4] Antagonists like Ketanserin and Risperidone block the activation of this pathway.

Gq_pathway Serotonin Serotonin HTR2A 5-HT2A Receptor Serotonin->HTR2A Binds Gq_G11 Gq/G11 HTR2A->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Antagonist Ketanserin / Risperidone Antagonist->HTR2A Blocks

5-HT2A Receptor Signaling Pathway
5-HT3 Receptor Signaling Pathway

In contrast to the 5-HT2A receptor, the 5-HT3 receptor is a ligand-gated ion channel.[5] Antagonists like Ondansetron directly block the ion channel pore, preventing the influx of cations and subsequent neuronal depolarization.

LGIC_pathway Serotonin Serotonin HTR3 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->HTR3 Binds and Opens Channel Ion_Influx Cation Influx (Na⁺, K⁺, Ca²⁺) HTR3->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Antagonist Ondansetron Antagonist->HTR3 Blocks Channel

5-HT3 Receptor Signaling Pathway

Concluding Remarks

The selection of an appropriate serotonin antagonist is critical for both research and therapeutic applications and is dictated by the specific 5-HT receptor subtype of interest. Ketanserin serves as a valuable tool for investigating 5-HT2A receptor function, while Risperidone's broader profile, including dopamine D2 antagonism, makes it a clinically effective antipsychotic. Ondansetron's high selectivity for the 5-HT3 receptor has established it as a first-line treatment for nausea and vomiting. Understanding the distinct binding affinities and mechanisms of action of these compounds, as outlined in this guide, is paramount for the design of robust experiments and the development of novel therapeutics targeting the serotonergic system.

References

comparing CGP 65015 to standard treatments

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for publicly available information on "CGP 65015" has yielded no identification of this compound as a therapeutic agent. Consequently, a comparison with standard treatments, including the creation of data tables, signaling pathway diagrams, and experimental protocols as requested, cannot be provided at this time.

Extensive searches for "this compound" in scientific and clinical trial databases have not produced any relevant results. This suggests that "this compound" may be an internal project code not yet disclosed in public forums, a potential misnomer, or a compound that has not progressed to a stage where information is publicly available.

Without a clear understanding of the compound's nature, its mechanism of action, and its intended therapeutic area, it is impossible to identify the appropriate standard treatments for comparison. Therefore, the foundational information required to fulfill the user's request for a detailed comparison guide is unavailable.

It is recommended to verify the name "this compound" for accuracy and to consult internal or proprietary documentation where this designation might be referenced. Should a correct and publicly documented name for the compound be available, a comprehensive comparison guide can be developed.

A Comparative Guide to the Efficacy of CGP 65015 and CGP 35348 as GABA-B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two notable GABA-B receptor antagonists, CGP 65015 and CGP 35348. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decisions in research and development.

At the forefront of neuroscience research, the modulation of the γ-aminobutyric acid type B (GABA-B) receptor is of significant interest for its therapeutic potential in a variety of neurological and psychiatric disorders. This guide focuses on a comparative analysis of two key antagonists of this receptor: this compound and CGP 35348.

Quantitative Efficacy Comparison

The primary measure of efficacy for a receptor antagonist is its inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the biological response. A lower IC50 value indicates a higher potency. The available data for this compound and CGP 35348 are summarized below.

CompoundTargetIC50Organism/SystemReference
CGP 35348 GABA-B Receptor34 µMRat Cortical Membranes[1][2][3][4][5]
This compound GABA-B ReceptorData Not Available in Searched Literature--

While a specific IC50 value for this compound was not found in the currently available literature, CGP 35348 is a well-characterized antagonist with a consistently reported IC50 of 34 µM in rat cortical membranes.[1][2][3][4][5]

Signaling Pathway of GABA-B Receptor Antagonism

GABA-B receptors are G-protein coupled receptors that, upon activation by the endogenous ligand GABA, mediate inhibitory neurotransmission. This process involves the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels. Antagonists like CGP 35348 and this compound exert their effects by blocking the binding of GABA to the receptor, thereby preventing these downstream signaling events.

GABAB_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABA GABA GABAB_R GABA-B Receptor GABA->GABAB_R Binds GABAB_R_post GABA-B Receptor GABA->GABAB_R_post Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates Ca_Channel Ca²⁺ Channel (Inhibited) G_Protein->Ca_Channel Inhibits Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Release Neurotransmitter Release (Inhibited) Vesicle->Release G_Protein_post Gi/o Protein GABAB_R_post->G_Protein_post Activates K_Channel K⁺ Channel (Activated) G_Protein_post->K_Channel Activates Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) K_Channel->Hyperpolarization Antagonist This compound / CGP 35348 Antagonist->GABAB_R Blocks Antagonist->GABAB_R_post Blocks

GABA-B Receptor Signaling Pathway and Antagonist Action.

Experimental Protocols

The determination of antagonist efficacy, specifically the IC50 value, is typically performed using competitive radioligand binding assays. Below is a detailed methodology adapted from established protocols for GABA-B receptor binding.

Radioligand Binding Assay for GABA-B Receptor Antagonists

1. Membrane Preparation:

  • Homogenize rat brain cortical tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Wash the membrane pellet multiple times by resuspension and centrifugation in fresh buffer to remove endogenous GABA.

  • Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.

2. Competitive Binding Assay:

  • Prepare assay tubes containing:

    • A fixed concentration of a radiolabeled GABA-B receptor ligand (e.g., [³H]GABA or a labeled antagonist).

    • Increasing concentrations of the unlabeled antagonist being tested (e.g., this compound or CGP 35348).

    • The prepared cell membranes.

  • To determine non-specific binding, a separate set of tubes is prepared containing a high concentration of an unlabeled, potent GABA-B agonist (e.g., baclofen) or antagonist.

  • Incubate the tubes at a controlled temperature for a specific duration to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • Plot the specific binding as a function of the logarithm of the antagonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Cortical Tissue Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Wash Wash Membranes Centrifuge2->Wash Final_Membranes Membrane Suspension Wash->Final_Membranes Incubation Incubate Membranes with Radioligand and Antagonist Final_Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing_Filters Wash Filters Filtration->Washing_Filters Scintillation Scintillation Counting Washing_Filters->Scintillation Calculate Calculate Specific Binding Scintillation->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Workflow for Determining Antagonist Efficacy.

Conclusion

This guide provides a comparative overview of this compound and CGP 35348, focusing on their efficacy as GABA-B receptor antagonists. While quantitative data for this compound remains to be fully characterized in the public domain, CGP 35348 stands as a well-documented antagonist with a known potency. The provided experimental framework offers a robust methodology for conducting direct comparative studies to further elucidate the relative efficacies of these and other novel GABA-B receptor modulators. The visualization of the signaling pathway and experimental workflow is intended to provide a clear and concise understanding of the underlying mechanisms and procedures for researchers in the field.

References

Unveiling the Selectivity of CGP 65015: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the precise selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of CGP 65015, a known GABA-B receptor antagonist, with other relevant compounds, supported by experimental data and detailed methodologies.

This compound has been identified as an antagonist of the GABA-B receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. Its selectivity is a key determinant of its utility in research and potential therapeutic applications.

Comparative Analysis of Binding Affinities

The following table summarizes the binding affinities (IC50 or Ki values) of various GABA-B receptor antagonists. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

CompoundPrimary TargetIC50 / Ki (nM) for GABA-BSelectivity Profile
This compound GABA-B Receptor Data not available in publicly accessible literaturePrimarily characterized as a GABA-B antagonist
CGP 55845 GABA-B Receptor5Potent and selective GABA-B antagonist[1]
CGP 35348 GABA-B Receptor~3,600Selective GABA-B antagonist
Saclofen GABA-B Receptor~10,000Selective GABA-B antagonist
Phaclofen GABA-B Receptor~100,000Early, less potent GABA-B antagonist

Note: The absence of specific binding affinity data for this compound in the public domain highlights a gap in the readily available pharmacological data for this compound.

Experimental Protocols: Determining Receptor Binding Affinity

The data presented for GABA-B receptor antagonists are typically determined using radioligand binding assays. These assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand (the compound being tested) and a receptor.

General Radioligand Binding Assay Protocol for GABA-B Receptors

This protocol provides a generalized overview of the steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-B receptor.

1. Membrane Preparation:

  • Rat brain cortices (or other appropriate tissue sources rich in GABA-B receptors) are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA and other interfering substances.

  • The final pellet is resuspended in the assay buffer to a specific protein concentration.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a radiolabeled ligand known to bind to the GABA-B receptor with high affinity (e.g., [³H]-CGP 54626).

    • The prepared cell membranes.

    • A range of concentrations of the unlabeled test compound (e.g., this compound).

  • A set of control wells is included to determine:

    • Total binding: Contains only the radioligand and membranes.

    • Non-specific binding: Contains the radioligand, membranes, and a high concentration of a known, potent, and unlabeled GABA-B receptor ligand to saturate all specific binding sites.

3. Incubation and Filtration:

  • The assay plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a set period to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using non-linear regression to determine the IC50 value of the test compound. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • The IC50 value can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

GABA-B Receptor Signaling Pathway

Understanding the signaling pathway of the GABA-B receptor is crucial for interpreting the functional consequences of its antagonism by compounds like this compound.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_R GABA-B Receptor (GABAB1 + GABAB2) GABA->GABAB_R Agonist Binding CGP65015 This compound CGP65015->GABAB_R Antagonist Binding G_protein Gi/o Protein GABAB_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel GIRK Channel (K+ Channel) G_protein->K_channel Activation Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion K_ion K+ Efflux K_channel->K_ion Hyperpolarization Ca_ion Ca2+ Influx Inhibition Ca_channel->Ca_ion ATP ATP

Caption: GABA-B receptor signaling pathway.

Activation of the GABA-B receptor by its endogenous ligand, GABA, leads to the activation of an associated inhibitory G-protein (Gi/o). This activation results in the dissociation of the G-protein subunits (α and βγ). The βγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. The βγ subunit also inhibits voltage-gated calcium channels, reducing calcium influx. The α subunit inhibits adenylyl cyclase, which decreases the production of cyclic AMP (cAMP). Antagonists like this compound block the binding of GABA, thereby preventing these downstream signaling events.

Experimental Workflow for Assessing Selectivity

A typical workflow to confirm the selectivity of a compound like this compound involves a multi-step process.

Selectivity_Workflow A Primary Screening: Radioligand binding assay for GABA-B receptor B Secondary Screening: Binding assays against a panel of related receptors (e.g., GABA-A, mGluRs, other GPCRs) A->B C Functional Assays: Measure downstream effects (e.g., cAMP levels, ion channel activity) in cells expressing GABA-B receptor A->C E Data Analysis: Determine IC50/Ki values and compare across receptors B->E D In vivo Studies: Assess physiological effects in animal models C->D E->D

Caption: Experimental workflow for selectivity profiling.

This structured approach ensures a thorough characterization of the compound's interaction with its intended target and potential off-target effects. The initial primary screen confirms high affinity for the target receptor. Subsequent secondary screening against a panel of other receptors is crucial for establishing selectivity. Functional assays then validate that the binding interaction translates into a biological effect. Finally, in vivo studies can confirm the compound's efficacy and selectivity in a whole-organism context.

References

Independent Verification of CGP 65015 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the oral iron chelator CGP 65015 with other established iron chelating agents. The information is supported by experimental data to assist researchers in evaluating its potential applications.

Overview of this compound

This compound is an orally active iron chelator, identified by its chemical name (+)-3-hydroxy-1-(2-hydroxyethyl) -2-hydroxyphenyl-methyl-1 H-pyridin-4-one. Developed by Ciba-Geigy (now Novartis), it is designed to mobilize iron deposits from the body. This guide will delve into available data on its efficacy and compare it with leading iron chelators: Deferoxamine, Deferiprone, and Deferasirox.

Comparative Efficacy of Iron Chelators

While specific head-to-head quantitative data for this compound against other chelators is limited in publicly available literature, we can infer its potential performance by examining the established efficacy of comparable agents in clinical use. Iron chelators are primarily evaluated on their ability to reduce iron overload, typically measured by serum ferritin levels and liver iron concentration (LIC).

Table 1: Comparison of Efficacy Markers for Established Iron Chelators

Iron ChelatorRoute of AdministrationCommon DosageEfficacy in Reducing Serum FerritinEfficacy in Reducing Liver Iron Concentration (LIC)Notable Adverse Events
Deferoxamine Subcutaneous infusion20-50 mg/kg/daySignificant reduction over time.[1][2]Mean reduction of ~3.39 mg/g dry weight over 12 months.[3]Local infusion site reactions, auditory and visual toxicity.
Deferiprone Oral75 mg/kg/dayComparable to Deferoxamine, with a significant drop observed in the first 6 months.[1]Non-inferior to Deferoxamine, with a mean reduction of ~2.96 mg/g dry weight over 12 months.[3]Nausea, arthralgia, risk of agranulocytosis and neutropenia.[1][3]
Deferasirox Oral20-30 mg/kg/daySignificant reduction, comparable to Deferoxamine.[2]Effective in reducing LIC.Gastrointestinal disturbances, skin rash, potential for renal and hepatic toxicity.[2]

Note: The data presented for Deferoxamine, Deferiprone, and Deferasirox are from clinical studies in patients with transfusional iron overload and are intended to provide a benchmark for the evaluation of new iron chelators like this compound.

Experimental Protocols for Activity Verification

To facilitate independent verification of this compound's activity, this section outlines key experimental methodologies commonly employed in the preclinical assessment of iron chelators.

In Vitro Permeability Assessment: Caco-2 Cell Monolayer Assay

This assay is a standard method to predict in vivo intestinal absorption of orally administered drugs.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in a transwell plate and cultured for 21-25 days to form a differentiated monolayer. Monolayer integrity is verified by measuring the transepithelial electrical resistance (TEER).

  • Dosing: A solution of this compound (e.g., 100 µM) is added to the apical (donor) side of the monolayer, and a drug-free buffer is added to the basolateral (receiver) side.

  • Sampling: Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Analysis: The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration in the donor compartment.

Cellular Iron Chelation and Mobilization Assays

These assays assess the ability of a chelator to access and bind intracellular iron.

Objective: To quantify the ability of this compound to chelate intracellular iron and mobilize it from cells.

Methodology:

  • Cell Culture and Iron Loading: A suitable cell line (e.g., hepatocytes, cardiomyocytes) is cultured and loaded with iron by incubation with ferric ammonium citrate (FAC) or other iron sources.

  • Chelator Treatment: The iron-loaded cells are washed and then incubated with various concentrations of this compound.

  • Quantification of Intracellular Iron:

    • Calcein Assay: Cells are loaded with the fluorescent probe calcein-AM. Intracellular labile iron quenches calcein fluorescence. The addition of an effective iron chelator will bind the labile iron, leading to an increase in fluorescence, which can be measured using a fluorescence plate reader or microscopy.

    • Atomic Absorption Spectroscopy (AAS): After incubation with the chelator, cells are lysed, and the total iron content is measured by AAS.

  • Quantification of Mobilized Iron: The amount of iron exported from the cells into the culture medium can be measured by AAS or colorimetric assays.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key cellular pathway affected by iron chelation and a typical experimental workflow for evaluating a novel iron chelator.

G cluster_0 Cellular Iron Uptake and Chelation TfFe Transferrin-Bound Iron (Tf-Fe) TfR Transferrin Receptor (TfR1) TfFe->TfR Binding Endosome Endosome TfR->Endosome Endocytosis LIP Labile Iron Pool (LIP) Endosome->LIP Fe2+ release via DMT1 DMT1 DMT1 CGP65015 This compound LIP->CGP65015 Chelation Efflux Iron Efflux (e.g., Ferroportin) LIP->Efflux Ferritin Ferritin (Storage) LIP->Ferritin Mitochondria Mitochondria (Utilization) LIP->Mitochondria ChelatdIron ChelatdIron CGP65015->ChelatdIron ChelatedIron This compound-Fe Complex ChelatdIron->Efflux Excretion

Caption: Cellular mechanism of iron chelation by this compound.

G cluster_1 Experimental Workflow for this compound Evaluation start Start: Identify Novel Chelator (this compound) invitro In Vitro Permeability (Caco-2 Assay) start->invitro cellular Cellular Iron Chelation (e.g., Calcein Assay) invitro->cellular animal In Vivo Efficacy (Iron-Overloaded Animal Model) cellular->animal tox Toxicology Studies animal->tox data Data Analysis & Comparison tox->data end Conclusion on Activity & Safety data->end

Caption: Workflow for preclinical evaluation of this compound.

References

A Comparative Analysis of CGP 65015 and its Analogs as GABA-B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the GABA-B receptor antagonist CGP 65015 and its key analogs. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide context for the development of novel GABA-B receptor modulators. This analysis is based on a compilation of data from preclinical studies.

Introduction to GABA-B Receptor Antagonists

The γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor, plays a crucial role in regulating neuronal excitability throughout the central nervous system. Its activation by the endogenous ligand GABA leads to inhibitory neurotransmission. Consequently, antagonists of the GABA-B receptor have been investigated for their therapeutic potential in a variety of neurological and psychiatric disorders, including cognitive impairment, depression, and absence epilepsy. The phosphinic acid derivatives developed by Ciba-Geigy (now Novartis), designated by the "CGP" prefix, represent a significant class of potent and selective GABA-B receptor antagonists. This guide focuses on a comparative evaluation of this compound and its prominent analogs.

Comparative Performance Data

The following tables summarize the binding affinity and functional potency of this compound and its analogs at the GABA-B receptor. The data has been compiled from various in vitro studies to provide a comprehensive overview. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.

Table 1: Comparative Binding Affinity of this compound and Analogs

CompoundIC50 (nM)Ki (nM)RadioligandTissue SourceReference
This compound Data not available in a direct comparative studyData not available---
CGP 55845 54.7[3H]CGP 54626Rat cortical membranesFroestl et al., 1995
CGP 52432 85 (autoreceptor)--Rat cortical synaptosomesBonanno et al., 1993.[1]
CGP 54626 2.31.8[3H]GABARat cortical membranesBittiger et al., 1993
CGP 35348 34,000-[3H]GABARat cortical membranesOlpe et al., 1990.[2]

Note: IC50 and Ki values are measures of binding affinity, where a lower value indicates higher affinity. The specific radioligand and tissue source can influence these values.

Table 2: Comparative Functional Potency of this compound and Analogs

CompoundpA2 ValueFunctional AssayAgonistTissue/Cell PreparationReference
This compound Data not available in a direct comparative study----
CGP 55845 7.8Inhibition of baclofen-induced hyperpolarization(-)-BaclofenRat hippocampal slicesMott et al., 1993
CGP 52432 7.7Inhibition of baclofen-induced depression of GABA release(-)-BaclofenRat cortical synaptosomesBonanno et al., 1993.[1]
CGP 54626 8.4Inhibition of baclofen-stimulated [35S]GTPγS binding(-)-BaclofenRecombinant human GABA-B receptorsKaupmann et al., 1997
CGP 35348 4.6Antagonism of baclofen-induced depression of synaptic transmission(-)-BaclofenRat neocortical slicesOlpe et al., 1990.[2]

Note: The pA2 value is a measure of the potency of a competitive antagonist, where a higher value indicates greater potency. The experimental conditions of the functional assay can affect the determined pA2 value.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and its analogs.

Radioligand Binding Assay for GABA-B Receptor Affinity

This protocol is a standard method for determining the binding affinity (IC50 and Ki values) of compounds for the GABA-B receptor.

1. Membrane Preparation:

  • Rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.

  • The resulting pellet is washed three times by resuspension in fresh buffer and centrifugation.

  • The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.

2. Binding Assay:

  • The assay is performed in a final volume of 1 mL containing:

    • 100 µL of membrane preparation

    • 1 nM [3H]CGP 54626 (or another suitable radioligand)

    • Varying concentrations of the competitor compound (e.g., this compound or its analogs)

    • Assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled GABA-B agonist (e.g., 100 µM GABA).

  • The mixture is incubated at room temperature for 60 minutes.

3. Termination and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • The filters are washed three times with ice-cold assay buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.

  • The Ki value (the inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Schild Analysis for Antagonist Potency (pA2)

This electrophysiological protocol is used to determine the functional potency of a competitive antagonist by measuring its ability to shift the concentration-response curve of an agonist.

1. Slice Preparation:

  • Transverse hippocampal or neocortical slices (300-400 µm thick) are prepared from the brains of adult rats using a vibratome.

  • Slices are maintained in an interface chamber continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at 32-34°C.

2. Electrophysiological Recording:

  • Intracellular or extracellular recordings are obtained from pyramidal neurons.

  • A stable baseline response to a GABA-B receptor agonist (e.g., (-)-baclofen) is established. This could be a hyperpolarization of the membrane potential or an inhibition of synaptic transmission.

3. Schild Analysis:

  • A concentration-response curve for the agonist is generated in the absence of the antagonist.

  • The slices are then incubated with a fixed concentration of the antagonist (e.g., this compound) for a sufficient period to reach equilibrium.

  • A second concentration-response curve for the agonist is generated in the presence of the antagonist.

  • This process is repeated for at least two other concentrations of the antagonist.

  • The dose ratio (DR) is calculated for each antagonist concentration as the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

4. Data Analysis:

  • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

  • For a competitive antagonist, the data should yield a straight line with a slope of 1.

  • The pA2 value is determined as the x-intercept of the regression line.

Signaling Pathways and Experimental Workflows

GABA_B_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GABA GABA GABA_B_R GABA-B Receptor GABA->GABA_B_R Activates Antagonist This compound & Analogs Antagonist->GABA_B_R Blocks G_protein Gi/o Protein GABA_B_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel Conductance G_protein->K_channel cAMP ↓ cAMP AC->cAMP

Radioligand_Binding_Workflow prep 1. Membrane Preparation incubate 2. Incubation with Radioligand & Competitor prep->incubate filter 3. Rapid Filtration incubate->filter wash 4. Washing filter->wash count 5. Scintillation Counting wash->count analyze 6. Data Analysis (IC50/Ki) count->analyze

Schild_Analysis_Workflow slice_prep 1. Brain Slice Preparation record_control 2. Record Control Agonist Response slice_prep->record_control add_antagonist 3. Apply Antagonist record_control->add_antagonist record_antagonist 4. Record Agonist Response with Antagonist add_antagonist->record_antagonist repeat_conc 5. Repeat for Multiple Antagonist Concentrations record_antagonist->repeat_conc plot 6. Construct Schild Plot & Determine pA2 repeat_conc->plot

Conclusion

This guide provides a comparative overview of this compound and its analogs as GABA-B receptor antagonists. While direct comparative data for this compound is limited in the public domain, the analysis of its close structural and functional analogs provides valuable insights into the structure-activity relationships within this chemical series. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. The selection of a specific antagonist should be guided by the required potency, selectivity, and the specific experimental paradigm. Further research is warranted to fully characterize the pharmacological profile of this compound and to elucidate its potential as a therapeutic agent.

References

The Efficacy of GABA-B Receptor Antagonists: A Comparative Review of CGP 55845 and SGS-742

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pre-clinical and clinical effectiveness of two prominent GABA-B receptor antagonists, CGP 55845 and SGS-742. As the initial search for "CGP 65015" did not yield specific results and consistently led to information on CGP 55845, this review will focus on the latter, a potent and widely researched antagonist, alongside SGS-742, which has progressed to clinical trials. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate an objective assessment of their therapeutic potential.

Mechanism of Action and Signaling Pathway

Both CGP 55845 and SGS-742 are competitive antagonists of the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). By blocking the binding of GABA to its receptor, these antagonists disinhibit downstream signaling pathways, leading to enhanced neuronal excitability and neurotransmitter release.

The binding of an agonist, such as GABA or baclofen, to the GABA-B receptor activates the associated Gi/o protein. This activation leads to the dissociation of the Gα and Gβγ subunits. The Gβγ subunit then modulates the activity of inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs), resulting in neuronal hyperpolarization and reduced neurotransmitter release. The Gα subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. GABA-B receptor antagonists like CGP 55845 and SGS-742 prevent these downstream effects.

GABA_B_Receptor_Signaling cluster_membrane Cell Membrane GABA_B GABA-B Receptor G_protein Gi/o Protein GABA_B->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel (K+) G_protein->GIRK Activates VGCC VGCC (Ca2+) G_protein->VGCC Inhibits cAMP cAMP AC->cAMP Converts K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization & Reduced Neurotransmitter Release VGCC->Hyperpolarization GABA GABA (Agonist) GABA->GABA_B Binds Antagonist CGP 55845 / SGS-742 (Antagonist) Antagonist->GABA_B Blocks ATP ATP K_ion->Hyperpolarization Ca_ion Ca2+

Diagram 1: GABA-B Receptor Signaling Pathway

Quantitative Data Comparison

The following tables summarize the available quantitative data for CGP 55845 and SGS-742, providing a basis for comparing their potency and efficacy.

Table 1: In Vitro Potency of GABA-B Receptor Antagonists

CompoundParameterValueSpecies/TissueReference
CGP 55845 IC505 nMRat Brain Membranes[1]
pKi8.35Rat Brain Membranes[1]
IC50 (vs. Baclofen)130 nMIsoproterenol Assay[1]
SGS-742 IC5036 µMNot Specified[2]

Table 2: Preclinical Efficacy Data

CompoundExperimental ModelKey FindingsSpeciesReference
CGP 55845 Electrically stimulated GABA and glutamate releaseIncreased release (pEC50 = 8.08 for GABA, 7.85 for glutamate)Rat cerebral cortex slices[1]
Baclofen-induced hyperpolarizationBlocked at 1 µMRat hippocampal slices[3]
Age-induced learning impairmentReversed at 0.01 and 0.1 mg/kgRat[4]
SGS-742 Passive avoidance, Morris water maze, 8-arm radial mazePronounced cognition-enhancing effectsMice, Rats, Rhesus monkeys[5][6]
Late inhibitory postsynaptic potential (IPSP)BlockedRat hippocampal neurons[5][6]
Neurotransmitter release (in vivo)Enhanced release of glutamate, aspartate, glycine, and somatostatinRat[5][6]

Table 3: Clinical Trial Data for SGS-742

Clinical Trial PhasePatient PopulationDosageKey OutcomesReference
Phase IIMild Cognitive Impairment (MCI)600 mg t.i.d. for 8 weeksSignificantly improved attention, choice reaction time, visual information processing, and working memory.[5][6]
Phase IIAlzheimer's DiseaseNot specifiedTrial initiated.[5][6]
Phase IISuccinic Semialdehyde Dehydrogenase DeficiencyUp to 600 mg t.i.d.Failed to produce improved cognition or normalization of cortical excitability.[4][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are descriptions of key experimental protocols employed in the evaluation of these compounds.

Electrophysiology in Hippocampal Slices (for CGP 55845)
  • Objective: To assess the antagonist effect of CGP 55845 on GABA-B receptor-mediated postsynaptic potentials.

  • Method:

    • Transverse hippocampal slices (400 µm) are prepared from adult rats.

    • Slices are maintained in an interface chamber and perfused with artificial cerebrospinal fluid (aCSF) at 34°C.

    • Intracellular recordings are obtained from CA1 pyramidal neurons using sharp microelectrodes filled with 2 M KMeSO4.

    • The GABA-B receptor agonist, baclofen, is applied to induce hyperpolarization and a decrease in input resistance.

    • CGP 55845 is then co-applied with baclofen to determine its ability to block the agonist-induced effects.

    • Evoked inhibitory postsynaptic potentials (IPSPs) and excitatory postsynaptic potentials (EPSPs) are also measured before and after drug application.[3]

Cognitive Enhancement in Animal Models (for SGS-742)
  • Objective: To evaluate the cognitive-enhancing effects of SGS-742 in various learning and memory paradigms.

  • Method (Morris Water Maze):

    • A circular pool is filled with opaque water, and a hidden platform is placed just below the water surface.

    • Animals (rats or mice) are trained over several days to find the hidden platform using spatial cues in the room.

    • SGS-742 or a vehicle is administered orally or intraperitoneally before each training session.

    • The time taken to find the platform (escape latency) and the path length are recorded.

    • A probe trial is conducted at the end of the training, where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory retention.[5][6]

Phase II Clinical Trial in Mild Cognitive Impairment (for SGS-742)
  • Objective: To assess the efficacy and safety of SGS-742 in patients with Mild Cognitive Impairment (MCI).

  • Method:

    • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study design is used.

    • Patients diagnosed with MCI are randomly assigned to receive either SGS-742 (e.g., 600 mg three times daily) or a placebo for a specified duration (e.g., 8 weeks).

    • Cognitive function is assessed at baseline and at the end of the treatment period using a battery of neuropsychological tests, including measures of attention, reaction time, and working memory.

    • Safety and tolerability are monitored throughout the study by recording adverse events, vital signs, and laboratory parameters.[5][6]

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating a novel GABA-B receptor antagonist and the logical relationship of its effects on neuronal function.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development in_vitro In Vitro Studies (Binding Assays, Electrophysiology) animal_models In Vivo Animal Models (Cognitive & Behavioral Tests) in_vitro->animal_models pharmacokinetics Pharmacokinetics & Toxicology animal_models->pharmacokinetics phase1 Phase I (Safety & Tolerability in Healthy Volunteers) pharmacokinetics->phase1 phase2 Phase II (Efficacy & Dosing in Patients) phase1->phase2 phase3 Phase III (Large-scale Efficacy & Safety) phase2->phase3 approval Regulatory Approval phase3->approval start Compound Synthesis & Screening start->in_vitro

Diagram 2: Generalized Experimental Workflow

Logical_Relationship antagonist GABA-B Receptor Antagonist (CGP 55845 / SGS-742) block Blocks GABA-B Receptor antagonist->block disinhibition Disinhibition of Neurons block->disinhibition neurotransmitter Increased Neurotransmitter Release (e.g., Glutamate) disinhibition->neurotransmitter excitability Increased Neuronal Excitability disinhibition->excitability cognitive Potential for Cognitive Enhancement neurotransmitter->cognitive excitability->cognitive

Diagram 3: Logical Flow of Antagonist Action

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of CGP 65015

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. Proper handling and disposal of chemical reagents are critical components of this responsibility. This document provides a detailed, step-by-step guide for the safe disposal of CGP 65015, a GABA-B receptor antagonist, ensuring compliance with general laboratory safety standards and minimizing environmental impact.

I. Pre-Disposal Planning and Waste Minimization

Effective waste management begins before a single experiment is conducted. A comprehensive plan for the disposal of all chemicals, including this compound, should be an integral part of your experimental protocol.[5]

Key Principles:

  • Source Reduction: Order only the quantity of this compound required for your experiments to minimize surplus.[2]

  • Inventory Management: Maintain a detailed inventory of all chemicals to avoid unnecessary purchases and track waste generation.[2]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of chemical waste produced.[2]

II. Step-by-Step Disposal Protocol for this compound

Follow these procedural steps to ensure the safe disposal of this compound and associated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Safety Goggles

  • Chemical-resistant Gloves (e.g., nitrile)

  • Laboratory Coat

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste:

    • Place unused or expired solid this compound into a clearly labeled, sealable, and compatible hazardous waste container.

    • Contaminated materials such as weighing boats, pipette tips, and gloves should also be disposed of in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix solutions containing this compound with other incompatible waste streams. For instance, avoid mixing with strong acids, bases, or oxidizing agents unless the specific reaction is known and intended.[3]

  • Sharps Waste:

    • Needles, syringes, or any other contaminated sharps must be placed in a designated sharps container.

Step 3: Container Labeling

All waste containers must be accurately and clearly labeled.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date the waste was first added to the container

    • The primary hazard(s) (e.g., "Toxic," "Handle with Care")

Step 4: Storage of Hazardous Waste

Waste containers must be stored safely pending collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

  • Store waste containers in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.[2][3]

  • Ensure containers are kept closed except when adding waste.[2][5]

  • Store in a cool, dry place away from direct sunlight and sources of ignition.[6]

  • Ensure secondary containment is used to prevent spills.

Step 5: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2]

  • Never dispose of this compound down the drain or in the regular trash.[2][4]

III. Data Presentation: Chemical Waste Disposal Guidelines

The following table summarizes the key disposal parameters for different forms of this compound waste.

Waste TypeContainerLabeling RequirementsStorage LocationDisposal Method
Solid this compound & Contaminated Labware Sealable, compatible hazardous waste container"Hazardous Waste," "this compound," Date, Quantity, HazardSatellite Accumulation AreaEHS/Licensed Contractor Pickup
Liquid Solutions of this compound Leak-proof, compatible hazardous waste container"Hazardous Waste," "this compound," Solvent, Concentration, Date, HazardSatellite Accumulation Area with Secondary ContainmentEHS/Licensed Contractor Pickup
Contaminated Sharps Designated Sharps Container"Sharps," "Biohazard" (if applicable), "this compound Contaminated"Secure area within the labEHS/Licensed Contractor Pickup

IV. Experimental Protocol: Decontamination of Glassware

For reusable glassware contaminated with this compound, a thorough decontamination procedure is necessary.

Materials:

  • Appropriate solvent (e.g., ethanol, isopropanol)

  • Detergent solution

  • Deionized water

  • Waste container for solvent rinsate

Procedure:

  • Initial Rinse: Rinse the glassware three times with a suitable solvent that is known to dissolve this compound. Collect all rinsate in a designated hazardous waste container.

  • Detergent Wash: Wash the glassware with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

  • Disposal of Rinsate: The collected solvent rinsate must be disposed of as hazardous liquid waste, following the procedures outlined above.

V. Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

G start Generation of this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste by Type (Solid, Liquid, Sharps) ppe->segregate label Label Waste Containers Accurately segregate->label store Store in Designated Satellite Accumulation Area label->store pickup Arrange for EHS Pickup store->pickup end Proper Disposal Complete pickup->end G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste solid_waste Unused this compound Contaminated Labware solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container ehs_pickup EHS / Licensed Contractor Pickup solid_container->ehs_pickup liquid_waste This compound Solutions Solvent Rinsate liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container liquid_container->ehs_pickup sharps_waste Contaminated Needles and Syringes sharps_container Designated Sharps Container sharps_waste->sharps_container sharps_container->ehs_pickup

References

Personal protective equipment for handling CGP 65015

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for CGP 65015 (CAS No. 189564-33-8) was not publicly available at the time of this writing. The following guidance is based on preliminary hazard information and general best practices for handling chemical compounds of unknown or not fully characterized toxicity. It is imperative to conduct a thorough, institution-specific risk assessment before handling this substance and to consult with your institution's Environmental Health and Safety (EHS) department. This document should be used as a supplement to, not a replacement for, a substance-specific SDS.

This compound (CAS: 189564-33-8) is described as an orally active iron chelator.[1] Preliminary safety information suggests it may be harmful if swallowed or in contact with skin, and may pose a hazard if inhaled.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial to minimize exposure.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Engineering Controls Gloves Eye Protection Lab Coat/Body Protection Respiratory Protection
Receiving and Unpacking General Laboratory VentilationNitrile or NeopreneSafety GlassesStandard Lab CoatNot generally required
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloving with Nitrile or NeopreneSafety Goggles or Face ShieldStandard Lab CoatN95 or higher rated respirator if not in a ventilated enclosure
Solution Preparation Chemical Fume HoodNitrile or NeopreneSafety Goggles or Face ShieldStandard Lab CoatNot required if handled in a fume hood
In-vitro/In-vivo Administration Biological Safety Cabinet or Chemical Fume HoodNitrile or NeopreneSafety GogglesStandard Lab CoatAs required by the specific procedure's risk assessment
Waste Disposal Chemical Fume HoodNitrile or NeopreneSafety GogglesStandard Lab CoatNot required if handled in a fume hood

Handling and Experimental Protocols

Adherence to a strict protocol is essential for the safe handling of this compound. The following is a general step-by-step procedure.

1. Preparation and Pre-Handling Check:

  • Ensure a current, substance-specific risk assessment is completed and approved.
  • Verify the availability and proper functioning of all necessary PPE and engineering controls (e.g., chemical fume hood, emergency shower, eyewash station).
  • Prepare all necessary equipment and reagents before handling the compound.
  • Clearly label the work area for handling this compound.

2. Weighing and Solution Preparation (in a Chemical Fume Hood):

  • Don the appropriate PPE as outlined in the table above (double gloves, safety goggles, lab coat).
  • Perform all manipulations of solid this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
  • Use disposable weighing boats and spatulas to avoid cross-contamination.
  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.
  • Cap all containers tightly when not in use.

3. Post-Handling and Decontamination:

  • After handling, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
  • Carefully remove PPE, avoiding cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[1]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as weighing boats, pipette tips, and gloves should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not dispose of down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.

Logical Workflow for Handling this compound

G A 1. Pre-Handling - Review SDS/Safety Info - Conduct Risk Assessment - Prepare PPE & Controls B 2. Engineering Controls - Work in Chemical Fume Hood - Verify Airflow A->B Proceed if safe C 3. Don PPE - Lab Coat - Safety Goggles - Double Nitrile Gloves B->C D 4. Handling Operations - Weighing - Solution Preparation - Experimental Use C->D E 5. Decontamination - Clean work surfaces - Decontaminate equipment D->E F 6. Waste Disposal - Segregate solid & liquid waste - Label hazardous waste containers E->F G 7. Post-Handling - Doff PPE correctly - Wash hands thoroughly F->G

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.